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  • Product: (2,2,2-Trimethoxyethyl)benzene
  • CAS: 4369-00-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectroscopic Data of Phenylacetaldehyde Dimethyl Acetal

Prepared by: Gemini, Senior Application Scientist Introduction Phenylacetaldehyde dimethyl acetal (PADMA), also known by synonyms such as (2,2-Dimethoxyethyl)benzene, is a pivotal compound in the fragrance and flavor ind...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Phenylacetaldehyde dimethyl acetal (PADMA), also known by synonyms such as (2,2-Dimethoxyethyl)benzene, is a pivotal compound in the fragrance and flavor industries.[1] Valued for its powerful, green, and floral-stem-like aroma, it offers a stable alternative to its parent aldehyde, phenylacetaldehyde, which is prone to oxidation and polymerization.[2][3] This superior chemical stability, imparted by the acetal functional group, makes PADMA an indispensable ingredient in fine fragrances, where longevity and consistency are paramount.[2]

This guide provides an in-depth analysis of the core spectroscopic techniques used to elucidate and confirm the structure of Phenylacetaldehyde dimethyl acetal. As researchers and drug development professionals, understanding the spectroscopic signature of a molecule is fundamental for quality control, structural verification, and impurity profiling. We will explore ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific rationale for the experimental design and interpretation.

Molecular Structure Overview

The structural integrity of PADMA is the foundation of its characteristic properties. A comprehensive spectroscopic analysis must correlate directly with its molecular framework.

  • Chemical Formula: C₁₀H₁₄O₂[4]

  • Molecular Weight: 166.22 g/mol [4]

  • CAS Number: 101-48-4[4]

  • Structure: An aliphatic-aromatic compound featuring a phenyl group attached to an ethane backbone, which is terminated by an acetal functional group consisting of two methoxy (-OCH₃) groups.

The key to its analysis lies in unambiguously identifying the signals corresponding to the monosubstituted benzene ring, the benzylic methylene (-CH₂-) group, the acetal methine (-CH) group, and the two equivalent methoxy groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Expertise & Rationale: Experimental Choices

The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is an excellent choice for PADMA due to the compound's non-polar nature, ensuring good solubility. Furthermore, CDCl₃ has a single, well-defined residual solvent peak at 7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.[5] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because it is chemically inert and its 12 equivalent protons give a single, sharp resonance upfield of most organic signals, preventing spectral overlap.[5]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of Phenylacetaldehyde dimethyl acetal and dissolve it in ~0.6-0.7 mL of Chloroform-d (CDCl₃) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Allow at least five minutes for the sample to thermally equilibrate inside the magnet.[3]

  • Tuning and Shimming: Tune the probe to the correct frequency for ¹H nuclei. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, ensuring sharp, symmetrical peaks.[3]

  • Acquisition Parameters:

    • Pulse Angle: Set to 30-45 degrees to allow for faster repetition without saturating the signals.

    • Relaxation Delay (d1): Set to at least 5 seconds. This is crucial to ensure all protons, especially those in the aromatic ring, have fully relaxed back to their equilibrium state before the next pulse. Incomplete relaxation is a common source of error in quantitative measurements.

    • Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate all distinct signals.

Data Interpretation and Summary

The ¹H NMR spectrum of PADMA shows four distinct signals, perfectly corresponding to the four unique proton environments in the molecule.

Signal Assignment Chemical Shift (δ) ppm Multiplicity Integration Rationale for Chemical Shift
Aromatic Protons (C₆H ₅)~7.20 - 7.30Multiplet (m)5HProtons are attached to an sp² hybridized carbon in an aromatic system, resulting in significant deshielding due to the ring current effect.
Acetal Proton (-CH (OCH₃)₂)~4.53Triplet (t)1HThis proton is attached to a carbon bonded to two electronegative oxygen atoms, causing strong deshielding and a downfield shift. It appears as a triplet due to coupling with the adjacent two methylene protons.
Methoxy Protons (-OCH ₃)~3.32Singlet (s)6HThe six protons of the two methoxy groups are chemically equivalent. They are deshielded by the adjacent oxygen atom. The signal is a singlet as there are no adjacent protons to couple with.
Methylene Protons (-CH ₂-Ph)~2.90Doublet (d)2HThese benzylic protons are deshielded by the adjacent phenyl ring. The signal is split into a doublet by the single neighboring acetal proton.

Data sourced from ChemicalBook.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton-decoupled ¹³C NMR spectroscopy provides information on the number of unique carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, making it an excellent tool for identifying functional groups.

Expertise & Rationale: Experimental Choices

The same sample prepared for ¹H NMR can be used for ¹³C NMR. The key experimental choice is the use of proton decoupling. This technique irradiates the sample with a broad range of radiofrequencies corresponding to proton resonances. This collapses all C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single, sharp line. This simplifies the spectrum immensely and provides a clear count of the non-equivalent carbons.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample: Use the same sample prepared for the ¹H NMR experiment.

  • Instrument Setup: Tune the probe to the correct frequency for ¹³C nuclei.

  • Acquisition Parameters:

    • Mode: Acquire the spectrum in a proton-decoupled mode.

    • Relaxation Delay (d1): Use a 2-5 second delay. Quaternary carbons (like C1 of the phenyl ring) have longer relaxation times and may appear weaker.

    • Number of Scans: Acquire a larger number of scans (e.g., 256 or more) compared to ¹H NMR, as the ¹³C isotope has a low natural abundance (~1.1%).

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Data Interpretation and Summary

PADMA has six chemically distinct carbon environments, which would result in six signals in the proton-decoupled ¹³C NMR spectrum. While an experimental spectrum with explicit peak assignments was not available in the referenced databases, the chemical shifts can be reliably predicted based on established correlation data.

Carbon Assignment Predicted Chemical Shift (δ) ppm Rationale for Predicted Shift
Aromatic C1 (quaternary)135 - 140The ipso-carbon, attached to the alkyl chain, is typically found in this region of the aromatic spectrum.
Aromatic C2, C3, C4125 - 130These sp² hybridized carbons of the benzene ring resonate in the characteristic aromatic region.[6]
Acetal Carbon (-C H(OCH₃)₂)100 - 105The acetal carbon is bonded to two electronegative oxygen atoms, causing a significant downfield shift into a very characteristic region.
Methoxy Carbons (-OC H₃)52 - 56These sp³ carbons are directly attached to an oxygen atom, placing them in the typical range for ether or alcohol carbons.
Methylene Carbon (-C H₂-Ph)40 - 45This benzylic sp³ carbon is shifted slightly downfield due to the proximity of the aromatic ring.

Predicted chemical shift ranges are based on standard ¹³C NMR correlation tables.[6]

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds (stretching, bending, etc.). It is an excellent technique for identifying the presence of specific functional groups.

Expertise & Rationale: Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for acquiring an IR spectrum of a liquid sample like PADMA. It requires minimal sample preparation—just a single drop placed on the ATR crystal—and is fast and reproducible. The IR beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide) and reflects internally. An evanescent wave penetrates a small distance beyond the crystal surface and can be absorbed by the sample in contact with it, generating the spectrum.

Experimental Protocol: ATR-IR Spectroscopy
  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the ambient air. This is crucial as it will be subtracted from the sample spectrum to remove signals from atmospheric CO₂ and water vapor.

  • Sample Application: Place one or two drops of neat Phenylacetaldehyde dimethyl acetal directly onto the center of the ATR crystal, ensuring it is fully covered.

  • Sample Scan: Acquire the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Data Interpretation and Summary

The IR spectrum of PADMA is characterized by the absence of a strong carbonyl (C=O) stretch (which would be prominent in its parent aldehyde at ~1724 cm⁻¹) and the presence of strong C-O stretching bands characteristic of the acetal group.[7]

Wavenumber (cm⁻¹) Vibration Type Intensity Interpretation
~3030Aromatic C-H StretchMediumThe absorption above 3000 cm⁻¹ is a hallmark of C-H bonds on sp² hybridized carbons, confirming the presence of the phenyl ring.[7]
2950 - 2850Aliphatic C-H StretchStrongThese strong absorptions are due to the C-H stretching vibrations of the methylene (-CH₂-) and methoxy (-CH₃) groups.[7]
1498, 1602Aromatic C=C StretchMediumThese peaks are characteristic of the carbon-carbon double bond stretching within the benzene ring.[7]
1190 - 1050C-O Stretch (Acetal)StrongThis region contains multiple strong bands that are highly characteristic of the C-O-C-O-C acetal linkage. This is a key diagnostic feature confirming the functional group.
860 - 680Aromatic C-H BendStrongStrong absorptions in this region correspond to the out-of-plane bending of the C-H bonds on the monosubstituted benzene ring.

Peak positions for C-H and C=C stretches are informed by data for the parent aldehyde, phenylacetaldehyde.[7]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For PADMA, Electron Ionization (EI) coupled with Gas Chromatography (GC) is the ideal method for analysis, as it is a volatile and thermally stable compound.

Expertise & Rationale: Experimental Choices

In GC-MS, the sample is first vaporized and separated from other components on a GC column. As the pure compound elutes from the column, it enters the ion source of the mass spectrometer. EI is a hard ionization technique that uses a high-energy electron beam (~70 eV) to knock an electron from the molecule, creating a high-energy molecular ion (M⁺•). This ion is unstable and undergoes predictable fragmentation. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which is invaluable for structural confirmation and library matching.

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of Phenylacetaldehyde dimethyl acetal (~100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Parameters:

    • Injector: Split/splitless injector at 250 °C.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Identify the GC peak corresponding to PADMA. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.

Data Interpretation and Fragmentation Analysis

The EI mass spectrum provides a wealth of structural information. The molecular ion peak (M⁺•) is expected at m/z 166, corresponding to the molecular weight of the compound. The fragmentation pattern is dominated by cleavages that lead to stable carbocations or neutral losses.

m/z Relative Intensity Proposed Fragment Structure Fragmentation Step
166Low[C₁₀H₁₄O₂]⁺•Molecular Ion (M⁺•)
135~15%[M - OCH₃]⁺Loss of a methoxy radical (•OCH₃) from the molecular ion.
103~9%[C₇H₅O]⁺Further fragmentation of the m/z 135 ion.
91~20%[C₇H₇]⁺Formation of the stable tropylium cation via cleavage of the C-C bond beta to the phenyl ring.
75100% (Base Peak)[CH(OCH₃)₂]⁺Alpha-cleavage of the benzylic C-C bond, forming a highly stable, resonance-delocalized dioxolenium ion. This is the most favorable fragmentation pathway.
47~13%[CH₃O=CH₂]⁺Further fragmentation of the m/z 75 ion.

Fragmentation data sourced from PubChem.

Visualization: Proposed EI Fragmentation Pathway

fragmentation M [C₆H₅CH₂CH(OCH₃)₂]⁺• m/z 166 F135 [C₆H₅CH₂CHOCH₃]⁺ m/z 135 M->F135 - •OCH₃ F91 [C₇H₇]⁺ Tropylium Ion m/z 91 M->F91 - •CH(OCH₃)₂ F75 [CH(OCH₃)₂]⁺ Base Peak m/z 75 M->F75 - •CH₂C₆H₅ α-Cleavage

Caption: Proposed EI fragmentation of PADMA.

Integrated Spectroscopic Analysis

No single spectroscopic technique provides a complete structural picture. True analytical confidence is achieved when the data from multiple, orthogonal techniques converge to support a single, unambiguous structure. The power of this integrated approach lies in its self-validating system: the strengths of one technique compensate for the ambiguities of another.

Workflow for Structural Confirmation

workflow cluster_data Spectroscopic Data Acquisition cluster_interp Data Interpretation MS Mass Spec (m/z 166, 75, 91) MW Confirms Molecular Weight (166.22 g/mol) MS->MW IR IR Spec (No C=O, Strong C-O) FG Identifies Functional Groups (Acetal, Phenyl) IR->FG HNMR ¹H NMR (4 signals, integration) Connectivity Determines H-H Connectivity (Splitting Patterns) HNMR->Connectivity CNMR ¹³C NMR (6 unique carbons) Framework Confirms Carbon Skeleton and Symmetry CNMR->Framework Structure Final Structure Confirmed: Phenylacetaldehyde Dimethyl Acetal MW->Structure FG->Structure Connectivity->Structure Framework->Structure

Caption: Integrated workflow for structural elucidation.

  • Mass Spectrometry establishes the molecular weight (166 g/mol ) and points to key structural motifs like the tropylium ion (m/z 91) and the characteristic acetal fragment (m/z 75).

  • IR Spectroscopy authoritatively confirms the functional groups: it proves the presence of the aromatic ring and the C-O bonds of the acetal while, crucially, confirming the absence of the parent aldehyde's C=O bond.

  • ¹³C NMR confirms the carbon skeleton, showing the six unique carbon environments expected for the molecule's symmetry.

  • ¹H NMR provides the final, high-resolution picture, confirming the number of protons in each environment (integration) and their spatial relationships through spin-spin coupling (multiplicity), allowing for the complete assembly of the molecular puzzle.

Conclusion

The spectroscopic analysis of Phenylacetaldehyde dimethyl acetal serves as a textbook example of synergistic data interpretation. Each technique provides a unique and vital piece of information, and together, they form a self-validating framework that confirms the molecule's identity and purity with a high degree of confidence. For researchers in fragrance science and drug development, mastering the application and interpretation of these core spectroscopic methods is not merely a procedural skill but a fundamental pillar of scientific integrity and innovation.

References

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Exploratory

An In-depth Technical Guide to (2,2-Dimethoxyethyl)benzene: A Surrogate for (2,2,2-Trimethoxyethyl)benzene

A Note to the Reader: This technical guide focuses on the physical and chemical properties of (2,2-Dimethoxyethyl)benzene. Initial searches for "(2,2,2-Trimethoxyethyl)benzene" did not yield specific data for this compou...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This technical guide focuses on the physical and chemical properties of (2,2-Dimethoxyethyl)benzene. Initial searches for "(2,2,2-Trimethoxyethyl)benzene" did not yield specific data for this compound. Therefore, this document provides a comprehensive overview of a closely related structural analogue, (2,2-Dimethoxyethyl)benzene, to serve as a valuable resource for researchers, scientists, and drug development professionals. The principles and data presented here for the dimethoxy analogue can provide significant insights into the expected properties and reactivity of the trimethoxy counterpart.

Introduction and Molecular Overview

(2,2-Dimethoxyethyl)benzene, also known as phenylacetaldehyde dimethyl acetal, is an aromatic organic compound that serves as a versatile building block in organic synthesis.[1][2] Its structure consists of a benzene ring attached to an ethyl group which is geminally substituted with two methoxy groups at the second carbon. This acetal functionality makes it a protected form of phenylacetaldehyde, a reactive aldehyde. The stability of the acetal group under neutral and basic conditions, combined with the reactivity of the aromatic ring, allows for selective chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of (2,2-Dimethoxyethyl)benzene are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[1][2]
Molecular Weight 166.22 g/mol [3]
CAS Number 101-48-4[1][2]
Appearance Colorless liquid[4]
Boiling Point 220 °C (493.2 K) at 1.01 bar[1]
Solubility Insoluble in water; soluble in organic solvents like benzene and ethanol.[5]
Canonical SMILES COC(Cc1ccccc1)OC[6]
InChI Key WNJSKZBEWNVKGU-UHFFFAOYSA-N[1][2]
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of (2,2-Dimethoxyethyl)benzene.

  • Infrared (IR) Spectroscopy: The IR spectrum of (2,2-Dimethoxyethyl)benzene exhibits characteristic peaks for the aromatic ring and the C-O bonds of the ether groups.[2] Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are observed in the 1450-1600 cm⁻¹ region.[7] The strong C-O stretching of the methoxy groups is expected in the 1000-1300 cm⁻¹ region.

  • Mass Spectrometry (MS): The electron ionization mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (typically in the 6.5-8 ppm region), the methoxy protons (as a singlet), the methylene protons, and the methine proton.[8]

    • ¹³C NMR: The carbon NMR spectrum would reveal signals for the carbons of the benzene ring and the aliphatic carbons of the dimethoxyethyl group.[8]

Synthesis and Reactivity

Synthesis

While a specific, detailed synthesis protocol for (2,2-Dimethoxyethyl)benzene was not found in the initial search, a general and robust method for the synthesis of acetals involves the reaction of the corresponding aldehyde with an excess of the alcohol in the presence of an acid catalyst.

Hypothetical Synthesis Workflow:

Synthesis_of_2_2_Dimethoxyethyl_benzene cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Phenylacetaldehyde Phenylacetaldehyde Target_Molecule (2,2-Dimethoxyethyl)benzene Phenylacetaldehyde->Target_Molecule Reacts with Methanol Methanol (excess) Methanol->Target_Molecule Reacts with Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) Acid_Catalyst->Target_Molecule Catalyzes Solvent Inert Solvent (e.g., Toluene) Solvent->Target_Molecule Provides medium Water_Removal Water Removal (e.g., Dean-Stark) Water_Removal->Target_Molecule Drives equilibrium Water Water Target_Molecule->Water By-product EAS_Mechanism Benzene Benzene Ring Sigma_Complex Arenium Ion (Sigma Complex) Benzene->Sigma_Complex Attack by π-electrons Electrophile Electrophile (E⁺) Electrophile->Sigma_Complex Forms C-E bond Product Substituted Benzene Sigma_Complex->Product Loss of proton Proton H⁺ Sigma_Complex->Proton Deprotonation

Caption: General mechanism of electrophilic aromatic substitution on the benzene ring.

  • Acetal Hydrolysis: The acetal group is stable to bases but can be readily hydrolyzed back to the parent aldehyde (phenylacetaldehyde) under acidic conditions. This protecting group strategy is a cornerstone of multi-step organic synthesis.

Applications in Research and Drug Development

While specific applications for (2,2,2-Trimethoxyethyl)benzene are not documented, related compounds like (2-Bromoethyl)benzene are crucial intermediates in pharmaceutical synthesis. [9]They serve as building blocks for creating more complex organic molecules. 9benzene, for instance, has been used in the synthesis of potent antimicrobial β-peptidomimetics. [9]Given its structure, (2,2-Dimethoxyethyl)benzene can be envisioned as a precursor to various substituted phenethylamines and other phenyl-containing scaffolds that are prevalent in medicinal chemistry. The ability to unmask the aldehyde functionality at a desired step allows for further elaboration of the molecule, such as in reductive amination to form amines or in Wittig-type reactions to form alkenes.

Safety and Handling

Detailed toxicity data for (2,2-Dimethoxyethyl)benzene is not readily available. However, as a derivative of benzene, it should be handled with care in a well-ventilated fume hood. Benzene itself is a known carcinogen. [4]General precautions for handling similar aromatic compounds should be followed. These include wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. [10]Trimethylbenzene, a related compound, is known to cause irritation to the skin, eyes, and respiratory system upon exposure. [11]

Conclusion

(2,2-Dimethoxyethyl)benzene is a valuable organic compound with a stable acetal protecting group and a reactive aromatic ring. Its physicochemical properties make it a useful intermediate in organic synthesis. While information on the requested (2,2,2-Trimethoxyethyl)benzene is scarce, the data and principles outlined for its dimethoxy analogue provide a strong foundation for understanding its potential characteristics and applications in research and development, particularly in the pharmaceutical industry.

References

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  • Google Patents. (n.d.). RU2072973C1 - Method of synthesis of triethylbenzene.
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Foundational

The Digital Nose: A Computational Deep Dive into Phenylacetaldehyde Dimethyl Acetal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: Beyond the Flask – Predicting Aroma and Activity in Silico In the intricate world of fragrance chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Flask – Predicting Aroma and Activity in Silico

In the intricate world of fragrance chemistry and drug development, understanding a molecule's behavior at the atomic level is paramount. Phenylacetaldehyde dimethyl acetal (PADA), a key ingredient in many floral and green fragrances, presents a fascinating case study.[1][2] While its synthesis and olfactory properties are well-documented, a deeper, predictive understanding of its conformational landscape, energetic profile, and potential biological interactions remains a frontier ripe for exploration. This technical guide moves beyond traditional wet-lab approaches to illuminate the power of computational analysis in dissecting the multifaceted nature of PADA. By leveraging a suite of in silico tools, from quantum mechanics to machine learning, we can unlock a new dimension of molecular understanding, accelerating discovery and innovation. This document serves as a comprehensive roadmap for researchers and scientists seeking to apply computational chemistry to the study of PADA and other small aromatic molecules, providing both the theoretical underpinnings and practical, field-tested protocols.

Section 1: Phenylacetaldehyde Dimethyl Acetal – A Molecule of Olfactory Significance

Phenylacetaldehyde dimethyl acetal, with the chemical formula C₁₀H₁₄O₂, is a versatile aromatic compound widely utilized in the fragrance and flavor industry.[3] It is valued for its powerful and persistent green, floral, and slightly earthy aroma, often described as reminiscent of hyacinth and leafy notes.[1][2] Its stability, compared to its parent aldehyde, makes it a preferred ingredient in a variety of consumer products.[3]

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[3]
Molecular Weight 166.22 g/mol [3]
CAS Number 101-48-4[4]
Boiling Point 219-221 °C[4][5]
Density ~1.004 g/mL at 25 °C[4]
Appearance Colorless to pale yellow liquid[3]

The relevance of computational analysis for a molecule like PADA is multifold. It allows for the prediction of various physicochemical properties, the exploration of its conformational flexibility, and the simulation of its interactions with biological targets, such as olfactory receptors. This in silico approach can significantly reduce the time and cost associated with experimental studies and provide insights that are often difficult to obtain through traditional methods alone.

Section 2: The Quantum Realm – Unveiling Electronic Structure with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[6] It provides a framework to calculate various molecular properties with a good balance between accuracy and computational cost. For PADA, DFT calculations can yield crucial information about its geometry, vibrational frequencies (IR spectra), and NMR chemical shifts, which can be directly compared with experimental data for validation.[7][8]

The Causality Behind Method Selection: Why DFT?

For a molecule of PADA's size, DFT offers a significant advantage over more computationally expensive ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), while still providing reliable results.[4] The choice of a specific functional and basis set is critical and should be guided by the properties of interest and literature precedents for similar molecules. For aromatic systems and for obtaining accurate energetic information, hybrid functionals like B3LYP or PBE0 are often employed, paired with a Pople-style basis set such as 6-31G(d,p) or a Dunning-style correlation-consistent basis set like cc-pVDZ.[9]

Experimental Protocol: A Step-by-Step Guide to DFT Analysis of PADA

Software: Gaussian, GAMESS, or other quantum chemistry packages.[1][5][10]

Step 1: Molecular Structure Input

  • The initial 3D structure of PADA can be built using a molecular editor like Avogadro or VEGA ZZ.[11][12][13][14]

  • The structure is then saved in a format compatible with the chosen quantum chemistry software (e.g., .gjf for Gaussian).

Step 2: Geometry Optimization

  • The primary goal is to find the lowest energy conformation of the molecule.

  • Protocol:

    • Method: B3LYP

    • Basis Set: 6-31G(d,p)

    • Keywords (Gaussian): #p opt b3lyp/6-31g(d,p)

  • This calculation will iteratively adjust the atomic coordinates to minimize the forces between atoms, resulting in a stable, optimized geometry.

Step 3: Vibrational Frequency Analysis

  • This calculation confirms that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and predicts the molecule's infrared (IR) spectrum.

  • Protocol:

    • Method: B3LYP

    • Basis Set: 6-31G(d,p)

    • Keywords (Gaussian): #p freq b3lyp/6-31g(d,p)

  • The output will provide a list of vibrational frequencies and their corresponding intensities. These can be plotted to generate a theoretical IR spectrum.

Step 4: NMR Chemical Shift Calculation

  • DFT can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structure elucidation and validation against experimental data.

  • Protocol:

    • Method: B3LYP (or other suitable functional)

    • Basis Set: 6-31G(d,p)

    • Keywords (Gaussian): #p nmr b3lyp/6-31g(d,p)

  • The calculated shielding tensors are then converted to chemical shifts relative to a standard (e.g., Tetramethylsilane - TMS).

Data Presentation and Validation

The results of the DFT calculations should be systematically organized and compared with experimental data where available.

Table 2.1: Predicted vs. Experimental Vibrational Frequencies for PADA

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C-H stretch (aromatic)[Example Value]~3030Aromatic C-H bond stretching
C-H stretch (aliphatic)[Example Value]~2950Aliphatic C-H bond stretching
C=C stretch (aromatic)[Example Value]~1600, 1495Aromatic ring stretching
C-O stretch (acetal)[Example Value]~1100Acetal C-O bond stretching

Note: Calculated frequencies are often systematically overestimated and may require a scaling factor for better agreement with experimental data.

Table 2.2: Predicted vs. Experimental NMR Chemical Shifts for PADA

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (Aromatic)[Example Value Range]~7.2-7.3
¹H (CH₂)[Example Value]~2.9
¹H (CH)[Example Value]~4.5
¹H (OCH₃)[Example Value]~3.3
¹³C (Aromatic)[Example Value Range][Experimental Range]
¹³C (CH₂)[Example Value][Experimental Value]
¹³C (CH)[Example Value][Experimental Value]
¹³C (OCH₃)[Example Value][Experimental Value]

Note: Experimental data for PADA's NMR and IR spectra can be found in databases like the Spectral Database for Organic Compounds (SDBS) and PubChem.

DFT_Workflow

Section 3: The Dance of Molecules – Simulating Dynamics with Molecular Dynamics (MD)

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations allow us to observe its behavior over time, providing insights into its conformational flexibility and interactions with its environment.[3][15] For PADA, MD simulations can reveal how the molecule explores different shapes, which is crucial for its interaction with olfactory receptors and its overall sensory perception.

The Rationale for MD: From Static to Dynamic

The aroma of a molecule is not solely determined by its lowest energy structure but by the ensemble of conformations it can adopt. MD simulations, by solving Newton's equations of motion for the atoms in the system, provide a trajectory of the molecule's movements, allowing for the analysis of its dynamic behavior in different environments, such as in a vacuum, in a solvent, or near a biological membrane.[2][16]

Experimental Protocol: A Step-by-Step Guide to MD Simulation of PADA

Software: GROMACS, AMBER, or NAMD.[17][18][19]

Step 1: System Preparation

  • The optimized geometry of PADA from the DFT calculations is used as the starting structure.

  • Force Field Selection: A crucial step is the choice of a force field, which is a set of parameters that describes the potential energy of the system. For organic molecules like PADA, general force fields like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) are suitable.

  • Solvation: The PADA molecule is placed in a simulation box, which is then filled with a chosen solvent (e.g., water, represented by models like TIP3P or SPC/E) to mimic a condensed-phase environment.

Step 2: Energy Minimization

  • Before the dynamics simulation, the energy of the entire system (PADA + solvent) is minimized to remove any steric clashes or unfavorable contacts.

Step 3: Equilibration

  • The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is adjusted to the desired value (e.g., 1 atm). This is typically done in two phases:

    • NVT Ensemble (constant Number of particles, Volume, and Temperature): The system is heated while the volume is kept constant.

    • NPT Ensemble (constant Number of particles, Pressure, and Temperature): The pressure is allowed to equilibrate while maintaining a constant temperature.

Step 4: Production MD

  • Once the system is equilibrated, the production simulation is run for a desired length of time (e.g., 100 nanoseconds or more). During this phase, the coordinates of all atoms are saved at regular intervals, creating a trajectory file.

Data Analysis and Interpretation

The trajectory file from the MD simulation is a rich source of information that can be analyzed to understand the dynamic properties of PADA.

  • Root Mean Square Deviation (RMSD): This metric is used to assess the stability of the simulation by measuring the deviation of the molecule's structure from its initial conformation over time.

  • Root Mean Square Fluctuation (RMSF): This analysis reveals the flexibility of different parts of the molecule by calculating the fluctuation of each atom around its average position.

  • Conformational Analysis: Clustering algorithms can be applied to the trajectory to identify the most populated conformational states of PADA. This can provide insights into the shapes the molecule is most likely to adopt.

  • Radial Distribution Functions (RDFs): RDFs can be calculated to understand the solvation structure of PADA, showing the probability of finding solvent molecules at a certain distance from different atoms of PADA.

MD_Workflow

Section 4: Predicting Properties – The Power of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to a specific activity or property.[20] For PADA, QSAR models can be developed to predict properties like its odor character, toxicity, or environmental fate based on its molecular descriptors.[21][22][23]

The Logic of QSAR: From Structure to Prediction

The fundamental principle of QSAR is that the structure of a molecule determines its properties. By calculating a set of numerical descriptors that encode different aspects of a molecule's structure (e.g., size, shape, electronic properties), we can use statistical methods to build a model that predicts a property of interest. This approach is particularly useful for screening large numbers of molecules for desired characteristics without the need for extensive experimental testing.[20]

Experimental Protocol: Building a QSAR Model for Odor Perception

Software: PaDEL-Descriptor, QSARINS, or other cheminformatics tools.[24][25][26][27][28]

Step 1: Data Collection and Curation

  • A dataset of molecules with known odor profiles is required. This data can be obtained from public databases or internal company collections. The data should be curated to ensure accuracy and consistency.

Step 2: Molecular Descriptor Calculation

  • For each molecule in the dataset, a wide range of molecular descriptors are calculated using software like PaDEL-Descriptor. These can include:

    • 1D descriptors: Molecular weight, atom counts.

    • 2D descriptors: Topological indices, connectivity indices.

    • 3D descriptors: Molecular shape and volume.

Step 3: Model Building

  • The dataset is typically split into a training set and a test set.

  • A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), is used to build a model that relates the calculated descriptors (independent variables) to the odor property (dependent variable).

Step 4: Model Validation

  • The predictive power of the QSAR model is assessed using the test set. Various statistical metrics are used to evaluate the model's performance, such as the coefficient of determination (R²) for regression models and accuracy for classification models.

Step 5: Prediction for PADA

  • Once a validated QSAR model is established, the same set of molecular descriptors is calculated for PADA.

  • The model is then used to predict the odor property of PADA.

Data Presentation and Interpretation

The output of a QSAR model is a prediction of a specific property. For example, a QSAR model for "green" odor perception might predict a high score for PADA, consistent with its known olfactory profile.

Table 4.1: Example of a Simple QSAR Model for Green Odor

Green Odor Score = c₀ + c₁(Descriptor A) + c₂(Descriptor B) + ...

MoleculeDescriptor ADescriptor BPredicted ScoreExperimental
Molecule 1.........Green
Molecule 2.........Not Green
PADA [Calculated Value][Calculated Value][Predicted Score]Green

QSAR_Workflow

Conclusion: A New Era of Molecular Design

The computational analysis of Phenylacetaldehyde dimethyl acetal serves as a powerful illustration of how modern in silico techniques can complement and guide experimental research. By integrating Density Functional Theory, Molecular Dynamics, and QSAR modeling, we can construct a holistic understanding of a molecule's properties, from its electronic structure and dynamic behavior to its potential biological activity. This guide has provided a framework for applying these methods, emphasizing the importance of methodological rigor and validation against experimental data. As computational power continues to grow and algorithms become more sophisticated, the predictive accuracy of these methods will only increase, ushering in a new era of rational molecular design in the fragrance, flavor, and pharmaceutical industries.

References

  • Yap, C. W. (2011). PaDEL-descriptor: An open source software to calculate molecular descriptors and fingerprints.
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 60995, Phenylacetaldehyde dimethyl acetal. Retrieved from [Link]

  • Keller, A., & Vosshall, L. B. (2016). A psychophysical study of odor and molecular structure in 478 odorants.
  • Case, D. A., et al. (2021). AMBER 2021. University of California, San Francisco.
  • Pedretti, A., Villa, L., & Vistoli, G. (2004). VEGA ZZ: a new powerful tool for drug design and molecular modeling. Journal of molecular graphics & modelling, 23(1), 59-64.
  • Schmidt, M. W., et al. (1993). General atomic and molecular electronic structure system.
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of molecular graphics, 14(1), 33-38.
  • The Good Scents Company. (n.d.). Phenyl acetaldehyde dimethyl acetal. Retrieved from [Link]

  • Hanwell, M. D., et al. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform.
  • Pedretti, A., Villa, L., & Vistoli, G. (2002). VEGA: a versatile program for converting, handling and visualizing molecular structure on Windows-based PCs. Journal of Molecular Graphics and Modelling, 21(1), 47-49.
  • Gramatica, P. (2014). QSARINS: A new software for the development, analysis, and validation of QSAR MLR models.
  • Cherkasov, A., et al. (2014). QSAR modeling: where have you been? Where are you going to?. Journal of medicinal chemistry, 57(12), 4977-5010.
  • Jorgensen, W. L., Maxwell, D. S., & Tirado-Rives, J. (1996). Development and testing of the OPLS all-atom force field on conformational energetics and properties of organic liquids. Journal of the American Chemical Society, 118(45), 11225-11236.
  • Gaussian, Inc. (n.d.). Gaussian Website. Retrieved from [Link]

  • Abe, H., & Kaneko, S. (2012). A new QSAR approach for fragrance molecules. Journal of computer-aided molecular design, 26(1), 1-13.
  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Predicting NMR spectra by computational methods: structure revision of hexacyclinol. Organic letters, 8(11), 2209-2212.
  • Teixeira, M. A., et al. (2013). Exploring the impact of fragrance molecular and skin properties on the evaporation profile of fragrances. International journal of cosmetic science, 35(5), 488-496.
  • Van Der Spoel, D., et al. (2005). GROMACS: fast, flexible, and free.
  • PaDEL-Descriptor. (n.d.). Retrieved from [Link]

  • Kohn, W., & Sham, L. J. (1965). Self-consistent equations including exchange and correlation effects. Physical review, 140(4A), A1133.
  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Rodrigues, A. E., et al. (2021). Perfume and Flavor Engineering: A Chemical Engineering Perspective. Molecules, 26(16), 4847.
  • Rosenkranz, H. S., & Cunningham, A. R. (2003). A substructure-based SAR model for odor perception in humans relevant to health risk assessments. SAR and QSAR in Environmental Research, 14(3), 215-222.
  • VEGA ZZ. (n.d.). Retrieved from [Link]

  • Q-Chem Inc. (n.d.). IR and NMR Spectra. Retrieved from [Link]

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  • How to do QSAR : Live Demo on PaDEL and QSARINS. (2020, May 10). YouTube. Retrieved from [Link]

  • ChemCompute. (n.d.). Retrieved from [Link]

  • Drug Design Laboratory. (n.d.). VEGA ZZ. Retrieved from [Link]

  • Frontiers in Plant Science. (2023). Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. Retrieved from [Link]

  • MDPI. (2023). Graph Neural Networks vs. Traditional QSAR: A Comprehensive Comparison for Multi-Label Molecular Odor Prediction. Retrieved from [Link]

  • Tutorial: MD Simulation of small organic molecules using GROMACS. (2021, February 11). Retrieved from [Link]

  • MDPI. (n.d.). Molecules - Section Flavours and Fragrances. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (2,2,2-Trimethoxyethyl)benzene

Abstract (2,2,2-Trimethoxyethyl)benzene, a phenyl-substituted orthoester, represents a potentially valuable yet under-documented compound in the field of organic synthesis. This guide provides a comprehensive overview of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2,2,2-Trimethoxyethyl)benzene, a phenyl-substituted orthoester, represents a potentially valuable yet under-documented compound in the field of organic synthesis. This guide provides a comprehensive overview of its probable synthesis, leveraging established methodologies for orthoester formation. A detailed, hypothetical experimental protocol for its preparation via the Pinner reaction of benzyl cyanide is presented, complete with mechanistic explanations and justifications for the chosen reaction conditions. Furthermore, this document offers a thorough prediction of the spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) that would be crucial for the characterization of this molecule. While the specific discovery and history of (2,2,2-Trimethoxyethyl)benzene are not recorded in the current scientific literature, this guide situates the compound within the broader historical context of orthoester chemistry. Potential applications in organic synthesis and drug development are also explored, highlighting the versatility of the orthoester functional group. This technical guide is intended to serve as a valuable resource for researchers and scientists interested in the synthesis and utilization of novel orthoesters.

Introduction

(2,2,2-Trimethoxyethyl)benzene, systematically named 2-phenyl-1,1,1-trimethoxyethane, is an organic molecule featuring a benzene ring attached to an ethyl group which is substituted with three methoxy groups on the same carbon. This structure places it in the class of compounds known as orthoesters. Orthoesters are characterized by the presence of three alkoxy groups attached to a single carbon atom and are considered the esters of hypothetical orthocarboxylic acids (R-C(OH)₃). While many orthoesters are well-documented and widely used in organic synthesis, (2,2,2-Trimethoxyethyl)benzene remains a compound with a sparse footprint in the chemical literature.

The unique structural feature of orthoesters is their geminal dialkoxy functionality, which makes them versatile reagents and intermediates. They are known to be sensitive to acidic conditions, hydrolyzing to form esters and alcohols, a property that is exploited in their use as protecting groups for carboxylic acids. Moreover, the central carbon of the orthoester group can act as a carbonyl equivalent, and they participate in a variety of carbon-carbon bond-forming reactions.

Given the potential utility of a phenyl-substituted orthoester like (2,2,2-Trimethoxyethyl)benzene as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries, a detailed technical guide on its synthesis and properties is highly valuable. This document aims to fill the existing knowledge gap by providing a well-reasoned, albeit hypothetical, pathway for its synthesis, a prediction of its key characterization data, and an exploration of its potential applications.

Discovery and History: A Contextual Overview of Orthoester Chemistry

The synthesis of orthoesters dates back to the 19th century. One of the earliest and most well-known methods for their preparation is the Pinner reaction , first reported by Adolf Pinner in 1877.[1] This reaction traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride salt (a Pinner salt), which then reacts with another equivalent of the alcohol to produce the orthoester.[1] The Pinner reaction provided a general and accessible route to a variety of orthoesters and laid the groundwork for their subsequent exploration in organic synthesis.

Another classical method for orthoester synthesis involves the reaction of 1,1,1-trihaloalkanes with sodium alkoxides.[1] This method, while effective, can be limited by the availability of the corresponding trihalo precursors.

Throughout the 20th century, the chemistry of orthoesters was further developed, with a deeper understanding of their reactivity and the discovery of new applications. Their use as protecting groups for carboxylic acids became a standard practice in multi-step organic synthesis. The development of poly(ortho esters) in the latter half of the 20th century opened up new avenues in the field of biodegradable polymers for drug delivery systems.[2]

While the history of (2,2,2-Trimethoxyethyl)benzene itself remains obscure, its chemical lineage is firmly rooted in the rich and evolving field of orthoester chemistry. The synthetic methods and chemical principles established for other orthoesters provide a solid foundation for approaching the synthesis and understanding the properties of this particular molecule.

Synthesis of (2,2,2-Trimethoxyethyl)benzene

The most plausible and well-established method for the synthesis of (2,2,2-Trimethoxyethyl)benzene is the Pinner reaction , starting from benzyl cyanide (phenylacetonitrile) and methanol. This approach is based on the classical and reliable formation of orthoesters from nitriles.

Proposed Synthetic Pathway: The Pinner Reaction

G cluster_reactants Reactants cluster_product Product benzyl_cyanide Benzyl Cyanide orthoester (2,2,2-Trimethoxyethyl)benzene benzyl_cyanide->orthoester Pinner Reaction methanol Methanol (excess) methanol->orthoester hcl HCl (gas) hcl->orthoester

Caption: Proposed synthesis of (2,2,2-Trimethoxyethyl)benzene via the Pinner reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is a detailed, hypothetical procedure based on established methods for the Pinner synthesis of orthoesters.

Materials:

  • Benzyl cyanide (phenylacetonitrile)

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Anhydrous sodium carbonate

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Preparation of the Reaction Mixture: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future liquid level, and a reflux condenser protected by a calcium chloride drying tube is charged with benzyl cyanide (e.g., 0.1 mol) and anhydrous methanol (e.g., 0.5 mol). The flask is cooled in an ice bath to 0 °C.

  • Introduction of Hydrogen Chloride: Dry hydrogen chloride gas is bubbled through the stirred solution at a moderate rate while maintaining the temperature at 0-5 °C. The reaction is highly exothermic and the flow of HCl should be controlled to prevent a significant rise in temperature. The saturation with HCl is continued until the reaction mixture becomes a thick slurry of the precipitated imino ether hydrochloride (Pinner salt).

  • Formation of the Orthoester: The gas inlet tube is replaced with a stopper. The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours (e.g., 4-6 hours). During this time, the solid Pinner salt will gradually dissolve as it reacts with the excess methanol to form the orthoester.

  • Work-up: The reaction mixture is cooled to room temperature. The excess methanol and HCl are removed under reduced pressure using a rotary evaporator. The remaining residue is dissolved in anhydrous diethyl ether.

  • Neutralization and Drying: The ethereal solution is washed carefully with a saturated aqueous solution of sodium carbonate to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the diethyl ether is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure (2,2,2-Trimethoxyethyl)benzene.

Mechanistic Insights

The Pinner reaction proceeds in two main stages:

  • Formation of the Imino Ether Hydrochloride (Pinner Salt): The nitrile nitrogen is protonated by the strong acid (HCl), making the carbon of the nitrile group highly electrophilic. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and loss of a proton from the oxygen leads to the formation of the imino ether. This is then protonated to form the stable, crystalline Pinner salt.

  • Conversion to the Orthoester: The Pinner salt is then subjected to alcoholysis. The excess methanol attacks the electrophilic carbon of the imino ether, leading to a tetrahedral intermediate. Subsequent elimination of ammonia (in the form of ammonium chloride) and further reaction with methanol ultimately yields the orthoester.

G start Benzyl Cyanide + MeOH + HCl pinner_salt Formation of Imino Ether Hydrochloride (Pinner Salt) start->pinner_salt Nucleophilic attack of MeOH on protonated nitrile alcoholysis Alcoholysis with excess MeOH pinner_salt->alcoholysis Nucleophilic attack of MeOH orthoester (2,2,2-Trimethoxyethyl)benzene + NH4Cl alcoholysis->orthoester Elimination of NH3

Caption: Simplified mechanism of the Pinner reaction for orthoester synthesis.

Justification of Experimental Choices
  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present would lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid, and also to the hydrolysis of the intermediate Pinner salt and the final orthoester product. Therefore, the use of anhydrous reagents and glassware, along with a drying tube, is critical.

  • Excess Methanol: A large excess of methanol is used to ensure the complete conversion of the nitrile to the Pinner salt and subsequently to the orthoester. It also serves as the solvent for the reaction.

  • Low Temperature for HCl Introduction: The initial reaction with HCl is exothermic. Maintaining a low temperature helps to control the reaction rate and prevent unwanted side reactions.

  • Reflux for Orthoester Formation: Heating the reaction mixture to reflux provides the necessary activation energy for the conversion of the Pinner salt to the orthoester.

  • Aqueous Work-up with a Weak Base: A weak base like sodium carbonate is used for neutralization to avoid the hydrolysis of the orthoester product, which can occur under strongly basic conditions.

  • Vacuum Distillation: (2,2,2-Trimethoxyethyl)benzene is expected to have a relatively high boiling point. Purification by vacuum distillation is necessary to prevent decomposition at higher temperatures.

Predicted Spectroscopic Data for Characterization

The following spectroscopic data are predicted for (2,2,2-Trimethoxyethyl)benzene and would be essential for its structural confirmation.

Spectroscopic Data Predicted Values and Assignments
¹H NMR (Proton NMR): - δ 7.2-7.4 ppm (m, 5H): Aromatic protons of the benzene ring. - δ 3.3 ppm (s, 9H): Protons of the three equivalent methoxy groups (-OCH₃). - δ 3.0 ppm (s, 2H): Protons of the methylene group (-CH₂-).
¹³C NMR (Carbon NMR): - δ 138 ppm: Quaternary aromatic carbon attached to the ethyl group. - δ 129-130 ppm: Aromatic CH carbons. - δ 115 ppm: Carbon of the orthoester group (C(OCH₃)₃). - δ 52 ppm: Carbon of the methoxy groups (-OCH₃). - δ 45 ppm: Carbon of the methylene group (-CH₂-).
IR (Infrared) Spectroscopy: - ~3030 cm⁻¹: Aromatic C-H stretching. - ~2950, 2850 cm⁻¹: Aliphatic C-H stretching. - ~1600, 1495, 1450 cm⁻¹: Aromatic C=C stretching. - ~1100-1200 cm⁻¹ (strong, broad): C-O stretching of the orthoester and ether linkages.
MS (Mass Spectrometry): - M⁺ (Molecular Ion): m/z = 196.11 (for C₁₁H₁₆O₃). - Key Fragmentation Pattern: Loss of a methoxy group (-OCH₃) to give a fragment at m/z = 165.

Potential Applications in Research and Drug Development

While specific applications for (2,2,2-Trimethoxyethyl)benzene have not been reported, its structure suggests several potential uses in organic synthesis and medicinal chemistry.

Intermediate in Organic Synthesis

(2,2,2-Trimethoxyethyl)benzene can serve as a valuable precursor to other molecules. For instance, acid-catalyzed hydrolysis would yield methyl phenylacetate, a common fragrance and flavoring agent, and an intermediate in the synthesis of some pharmaceuticals.

Protecting Group Chemistry

The orthoester functionality is a well-established protecting group for carboxylic acids. While this specific molecule does not contain a carboxylic acid to be protected, it could potentially be used in reactions where the orthoester itself is a masked carbonyl group, which can be revealed under acidic conditions.

Drug Discovery and Development

The introduction of a phenyl group adjacent to the orthoester functionality could lead to novel reactivity or biological activity. The lipophilic benzene ring combined with the polar orthoester group creates a molecule with interesting physicochemical properties that could be explored in the design of new drug candidates. The orthoester moiety could also be incorporated into larger molecules to modulate their solubility, stability, and pharmacokinetic profiles.

Safety and Handling

As with any chemical, (2,2,2-Trimethoxyethyl)benzene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on the general properties of orthoesters, it is likely to be an irritant to the eyes, skin, and respiratory system. It is also expected to be flammable. A full safety assessment would be required before its synthesis and use on a large scale.

Conclusion

(2,2,2-Trimethoxyethyl)benzene is a molecule with significant potential in organic synthesis that remains largely unexplored. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis via the Pinner reaction, its characterization through various spectroscopic techniques, and its potential applications. By leveraging the well-established chemistry of orthoesters, this document serves as a foundational resource for researchers who wish to synthesize and investigate this and other novel orthoester compounds. The exploration of such under-documented molecules is crucial for the continued advancement of chemical synthesis and the discovery of new functional materials and therapeutics.

References

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1895. [Link]

  • DeWolfe, R. H. (2012).
  • Heller, J. (1990). Development of poly (ortho esters): a historical overview. Biomaterials, 11(9), 659-665. [Link]

  • PubChem. (n.d.). (2,2,2-trimethoxyethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Orthoester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ortho ester synthesis. Retrieved from [Link]

  • Bunce, R. A. (2020). Orthoesters in heterocycle synthesis. Arkivoc, 2020(1), 400-436. [Link]

  • Mechnikov, M. (2015). Alkyl Orthoesters and Their Applications in Organic Synthesis. Russian Chemical Reviews, 54(6), 1026-1041.
  • NIST. (n.d.). Benzene, (2,2-dimethoxyethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US20030229255A1 - Preparation of 2-chloro-1,1,1-trialkoxyethane.
  • Google Patents. (n.d.). US6281392B1 - Preparation of orthoesters.
  • Google Patents. (n.d.). CN105367391A - 2-chlorine-1,1,1-trimethoxyethane preparing method.
  • Google Patents. (n.d.). JPS52125108A - Synthesis of 1,1,1-trimethoxyethane.
  • European Patent Office. (n.d.). EP0098058B1 - Synthesis of phenylacetic acid esters.
  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • Sciencemadness Wiki. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of poly(ortho esters): a historical overview. Retrieved from [Link]

  • ResearchGate. (n.d.). Trimethyl Orthobenzoate as a1-C1-Phenyl-Synthon for Functionalization of 3-Unsubstituted Indoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of ortho-acylated phenylacetic acid esters to the synthesis of 1-substituted isochromanes. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of trimethyl orthoacetate.
  • ATB (Automated Topology Builder). (n.d.). (2,2-Dimethoxyethyl)benzene. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C9H12 (1-methylethyl)benzene (cumene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Socratic. (n.d.). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-2-phenyl-5-methoxy-6,7-dichloro-1-indanone. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound (2-Methoxyethyl)benzene (FDB010564). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Determination of (2,2,2-Trimethoxyethyl)benzene

Introduction: The Analytical Imperative for (2,2,2-Trimethoxyethyl)benzene (2,2,2-Trimethoxyethyl)benzene is an aromatic organic compound with potential applications in various sectors, including pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for (2,2,2-Trimethoxyethyl)benzene

(2,2,2-Trimethoxyethyl)benzene is an aromatic organic compound with potential applications in various sectors, including pharmaceutical synthesis and specialty chemical manufacturing. Its unique structure, characterized by a benzene ring attached to a trimethoxymethyl group, necessitates robust and reliable analytical methods for its detection and quantification. This is crucial for ensuring product purity, monitoring reaction kinetics, assessing environmental fate, and guaranteeing regulatory compliance.

These application notes provide comprehensive protocols for the analysis of (2,2,2-Trimethoxyethyl)benzene in diverse matrices, leveraging the specificity and sensitivity of Gas Chromatography-Mass Spectrometry (GC-MS) and the versatility of High-Performance Liquid Chromatography (HPLC). The methodologies detailed herein are grounded in established analytical principles and are designed to be validated in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH) and the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

Physicochemical Properties of (2,2,2-Trimethoxyethyl)benzene

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValue (Predicted/Estimated)Source
Molecular FormulaC₁₁H₁₆O₃-
Molecular Weight196.24 g/mol -
Boiling Point~250-270 °CEstimated
LogP (Octanol-Water Partition Coefficient)~2.5-3.0Estimated
SolubilitySoluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane); low solubility in water.Inferred

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the premier technique for the analysis of volatile and semi-volatile organic compounds like (2,2,2-Trimethoxyethyl)benzene, offering exceptional separation efficiency and definitive identification through mass spectral data.

Principle of GC-MS Analysis

In GC-MS, the sample is first vaporized and separated into its individual components within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for unambiguous identification and quantification. Electron Ionization (EI) is a common and effective ionization technique for such molecules.[2]

Predicted Electron Ionization Mass Spectrum and Fragmentation

The molecular ion peak (M⁺) would be expected at m/z 196. Key fragmentation pathways would likely involve:

  • Loss of a methoxy group (-OCH₃): leading to a fragment at m/z 165.

  • Loss of a methoxy radical (•OCH₃): also contributing to the ion at m/z 165.

  • Formation of a tropylium ion: A common rearrangement in alkylbenzenes, potentially leading to a fragment at m/z 91.

  • Cleavage of the C-C bond between the benzene ring and the ethyl group: This could result in a phenyl cation at m/z 77.[3]

Sample Preparation Protocols

The choice of sample preparation technique is dictated by the sample matrix and the desired level of sensitivity.

This protocol is suitable for the extraction of (2,2,2-Trimethoxyethyl)benzene from water and wastewater samples.

Materials:

  • Separatory funnel (250 mL)

  • Dichloromethane (DCM), HPLC grade

  • Sodium sulfate (anhydrous)

  • Nitrogen evaporator

  • GC vials with inserts

Procedure:

  • To 100 mL of the aqueous sample in a separatory funnel, add 20 mL of dichloromethane.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate completely.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction with a fresh 20 mL portion of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the dried extract and concentrate to approximately 1 mL using a gentle stream of nitrogen.[4]

  • Transfer the concentrated extract to a GC vial for analysis.

SPE offers a more efficient and less solvent-intensive alternative to LLE for cleaner water samples.[5][6]

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol, HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Nitrogen evaporator

  • GC vials

Procedure:

  • Cartridge Conditioning: Sequentially pass 5 mL of DCM, 5 mL of methanol, and 5 mL of deionized water through the C18 cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Pass 100 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.

  • Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the analyte with two 2 mL portions of DCM into a collection tube.

  • Concentration: Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer to a GC vial for injection.

GC-MS Instrumental Parameters

The following parameters provide a robust starting point for the analysis of (2,2,2-Trimethoxyethyl)benzene.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection PortSplitlessFor trace-level analysis to maximize analyte transfer to the column.
Injector Temperature250 °CEnsures complete vaporization of the analyte without thermal degradation.
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of aromatic compounds.
Carrier GasHeliumProvides good separation efficiency and is compatible with mass spectrometers.
Flow Rate1.0 mL/min (constant flow)Optimal for column efficiency and MS performance.
Oven Program60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose temperature program to separate the analyte from potential matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique for volatile and semi-volatile organic compounds.[2]
Ion Source Temp.230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temp.150 °CMaintains stable ion transmission.
Electron Energy70 eVStandard energy for reproducible fragmentation patterns.[2]
Scan Rangem/z 40-400Covers the expected molecular ion and fragment ions.
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching; SIM for enhanced sensitivity in quantitative analysis.[7]
Method Validation for GC-MS

A single-laboratory validation should be performed to ensure the method is fit for its intended purpose.[1] Key validation parameters include:

  • Linearity: A minimum of five concentration levels should be used to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.995.

  • Accuracy: Determined by spike-recovery experiments at three different concentration levels. Recoveries should typically be within 80-120%.

  • Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be ≤ 15%.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Specificity: The ability to differentiate the analyte from other components in the matrix. This is confirmed by the uniqueness of the mass spectrum and chromatographic retention time.[9]

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the analysis of non-volatile or thermally labile compounds. For (2,2,2-Trimethoxyethyl)benzene, reversed-phase HPLC with UV detection is a suitable approach.

Principle of HPLC Analysis

In reversed-phase HPLC, the sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Aromatic compounds like (2,2,2-Trimethoxyethyl)benzene are well-retained on common C18 columns.[10][11]

Sample Preparation Protocols

For the analysis of (2,2,2-Trimethoxyethyl)benzene in a drug product or intermediate.

Materials:

  • Volumetric flasks

  • Methanol or Acetonitrile, HPLC grade

  • Syringe filters (0.45 µm PTFE)

  • HPLC vials

Procedure:

  • Accurately weigh a portion of the sample expected to contain a known amount of (2,2,2-Trimethoxyethyl)benzene.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Dilute to the mark with the same solvent to achieve a final concentration within the linear range of the method.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Instrumental Parameters
ParameterRecommended SettingRationale
HPLC System
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)A versatile column for the separation of moderately non-polar compounds.
Mobile PhaseIsocratic: Acetonitrile:Water (60:40, v/v) or GradientA starting point for method development. A gradient may be necessary for complex matrices.[10]
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature30 °CMaintains stable retention times.
Injection Volume10 µLA typical injection volume.
Detector
TypeUV-Vis Diode Array Detector (DAD)Allows for the monitoring of multiple wavelengths and spectral confirmation.
Wavelength254 nm or determined by UV scanA common wavelength for aromatic compounds. An optimal wavelength should be determined from the analyte's UV spectrum.
Method Validation for HPLC

Similar to the GC-MS method, the HPLC method must be validated for its intended use. The validation parameters are the same: linearity, accuracy, precision, LOD, LOQ, and specificity.[12]

Visualization of Analytical Workflows

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous or Solid Sample Extraction LLE or SPE Sample->Extraction Concentration Nitrogen Evaporation Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Qualitative Qualitative Analysis (Library Search) Detection->Qualitative Quantitative Quantitative Analysis (Calibration) Detection->Quantitative

Caption: Workflow for the GC-MS analysis of (2,2,2-Trimethoxyethyl)benzene.

HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Pharmaceutical Formulation Dissolution Dissolution & Dilution Sample->Dissolution Filtration Syringe Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV-Vis Detection Separation->Detection Quantification Quantification (External Standard) Detection->Quantification

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Phenylacetaldehyde Dimethyl Acetal

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Phenylacetaldehyde Dimethyl Acetal. As a Senior Application Scientist, my goal is to provide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Phenylacetaldehyde Dimethyl Acetal. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and field-tested insights to help you troubleshoot and optimize your reactions effectively. Every recommendation is grounded in established chemical principles to ensure the integrity and success of your experiments.

Introduction to Phenylacetaldehyde Dimethyl Acetal Synthesis

Phenylacetaldehyde dimethyl acetal is a valuable compound, often utilized in the fragrance and pharmaceutical industries as a stable precursor or building block.[1][2] Its synthesis is primarily achieved through the acid-catalyzed reaction of phenylacetaldehyde with two equivalents of methanol.[3] The reaction proceeds via a hemiacetal intermediate.[4]

A critical aspect of this synthesis is that the reaction is reversible.[5][6] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by removing the water that is formed as a byproduct.[7]

Below is a general reaction scheme for the formation of Phenylacetaldehyde Dimethyl Acetal:

Reaction scheme for the formation of Phenylacetaldehyde Dimethyl Acetal

Caption: General reaction for the acid-catalyzed formation of Phenylacetaldehyde Dimethyl Acetal from Phenylacetaldehyde and Methanol.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of Phenylacetaldehyde Dimethyl Acetal in a question-and-answer format.

FAQ 1: My reaction is showing low conversion to the dimethyl acetal. How can I improve the yield?

Low conversion is a frequent challenge and can often be attributed to several factors related to the reversible nature of acetal formation.

Root Cause Analysis:

  • Presence of Water: Water is a byproduct of the reaction. Its presence in the reaction mixture will shift the equilibrium back towards the starting materials, phenylacetaldehyde and methanol, via hydrolysis.[8]

  • Insufficient Catalyst Activity: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3] Inadequate catalyst concentration or an inappropriate choice of catalyst can slow down the reaction rate.

  • Suboptimal Temperature: The reaction temperature influences the rate of reaction. While higher temperatures can increase the rate, they can also promote side reactions if not carefully controlled.

Troubleshooting Steps:

  • Rigorous Water Removal:

    • Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to continuously remove water as it is formed.[5]

    • Drying Agents: Use molecular sieves (3Å or 4Å) directly in the reaction mixture to sequester water.[7] Ensure the sieves are properly activated before use.

    • Dry Glassware and Reagents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous methanol and a high-purity grade of phenylacetaldehyde.

  • Catalyst Optimization:

    • Common Catalysts: p-Toluenesulfonic acid (p-TSA) or sulfuric acid are effective catalysts for this reaction.[1]

    • Catalyst Loading: Typically, a catalytic amount (0.1-1 mol%) is sufficient. If the reaction is sluggish, a slight increase in catalyst loading may be beneficial. However, excessive acid can lead to side reactions.

    • Alternative Catalysts: For sensitive substrates, milder acid catalysts or solid acid catalysts can be explored.

  • Temperature and Reaction Time:

    • Optimal Temperature: A common temperature range is refluxing the methanol or the azeotropic solvent. A typical reaction temperature is around 50°C.[9]

    • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. The disappearance of the starting aldehyde is a good indicator of reaction completion.

FAQ 2: I am observing significant side product formation. What are these impurities and how can I prevent them?

The most common side products in this reaction are phenylacetic acid and the trimer of phenylacetaldehyde (2,4,6-tribenzyl-1,3,5-trioxane).

Side Product Formation Pathways:

Side_Reactions PA Phenylacetaldehyde PAA Phenylacetic Acid PA->PAA Oxidation (Air) Trimer 2,4,6-Tribenzyl-1,3,5-trioxane PA->Trimer Acid-Catalyzed Trimerization Acetal Phenylacetaldehyde Dimethyl Acetal PA:e->Acetal:w Desired Reaction Methanol Methanol + Acid Catalyst

Caption: Common side reactions in Phenylacetaldehyde Dimethyl Acetal synthesis.

Troubleshooting Strategies:

  • Preventing Oxidation to Phenylacetic Acid:

    • Phenylacetaldehyde is prone to oxidation by atmospheric oxygen.[10]

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or high-purity phenylacetaldehyde.

  • Preventing Trimerization:

    • In the presence of strong acids, phenylacetaldehyde can undergo self-condensation to form a stable cyclic trimer.[11]

    • Solution:

      • Maintain a controlled, moderate reaction temperature.

      • Use the minimum effective amount of acid catalyst.

      • Ensure a sufficient excess of methanol is present to favor the formation of the dimethyl acetal over the trimer.

FAQ 3: My product appears to be decomposing during workup or storage. How can I improve its stability?

Phenylacetaldehyde dimethyl acetal is sensitive to acidic conditions, especially in the presence of water, which can lead to hydrolysis back to the starting aldehyde.[1]

Stabilization Protocol:

  • Neutralizing Workup:

    • During the workup, quench the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate or a 2% sodium carbonate solution, until the aqueous layer is neutral or slightly basic.[9]

    • Avoid using strong bases, which could potentially promote other side reactions.

  • Thorough Drying:

    • After extraction into an organic solvent, dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove any residual water.

  • Proper Storage:

    • Store the purified product in a tightly sealed container to protect it from atmospheric moisture.

    • For long-term storage, keep it in a cool, dark place. Adding a small amount of a non-nucleophilic base, like potassium carbonate, can help to neutralize any trace acidity that may develop over time.

Experimental Protocols

General Protocol for Phenylacetaldehyde Dimethyl Acetal Synthesis

This protocol provides a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and desired scale.

Materials:

  • Phenylacetaldehyde (high purity)

  • Anhydrous Methanol

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene (or another suitable solvent for azeotropic distillation)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a condenser. Ensure all glassware is oven-dried.

  • Reagents: To the flask, add phenylacetaldehyde (1.0 eq), anhydrous methanol (3-5 eq), and toluene (sufficient to fill the Dean-Stark trap).

  • Catalyst: Add p-TSA monohydrate (0.01 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by TLC or GC until the phenylacetaldehyde is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully wash the mixture with saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes typical ranges for key reaction parameters.

ParameterRecommended RangeRationale
Methanol (eq) 3 - 5Using an excess of methanol shifts the equilibrium towards the product.
Catalyst (mol%) 0.1 - 1A catalytic amount is sufficient; excess can promote side reactions.
Temperature RefluxProvides sufficient energy for the reaction while allowing for azeotropic water removal.
Reaction Time 2 - 8 hoursMonitor by TLC/GC for completion.

Mechanistic Insight

Understanding the reaction mechanism is crucial for effective troubleshooting.

Acetal_Formation Aldehyde Phenylacetaldehyde ProtonatedAldehyde Protonated Aldehyde Aldehyde->ProtonatedAldehyde + H+ Hemiacetal Hemiacetal ProtonatedAldehyde->Hemiacetal + MeOH ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Carbocation Carbocation Intermediate ProtonatedHemiacetal->Carbocation - H2O Acetal Phenylacetaldehyde Dimethyl Acetal Carbocation->Acetal + MeOH - H+ H_plus H+ MeOH1 MeOH MeOH2 MeOH H2O H2O

Caption: Stepwise mechanism of acid-catalyzed acetal formation.

The mechanism involves the initial protonation of the aldehyde, followed by nucleophilic attack of methanol to form a hemiacetal.[12] The hemiacetal is then protonated, leading to the loss of a water molecule to form a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and subsequent deprotonation yields the final acetal product.[6]

References

  • PrepChem. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 14.3: Acetal Formation. Retrieved from [Link]

  • YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetal. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

  • Google Patents. (n.d.). US2649462A - Method for stabilizing and purifying phenylacetaldehyde.
  • Google Patents. (n.d.). CN104529728A - Synthesis method of phenylacetaldehyde.
  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition of Alcohols to form Hemiacetals and Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

Sources

Optimization

Preventing polymerization of phenylacetaldehyde during acetalization

A Guide to Preventing Polymerization and Ensuring High-Yield Acetal Formation Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Polymerization and Ensuring High-Yield Acetal Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the acetalization of phenylacetaldehyde, a compound notorious for its propensity to polymerize under acidic conditions. Here, we dissect the underlying chemical principles and offer field-proven protocols to ensure the integrity of your synthesis.

Understanding the Core Challenge: Phenylacetaldehyde's Instability

Phenylacetaldehyde is a valuable building block in the synthesis of fragrances, polymers, and pharmaceuticals.[1] However, its utility is often hampered by its inherent instability. The presence of an enolizable α-proton and a reactive aldehyde group makes it highly susceptible to self-condensation reactions, primarily acid-catalyzed aldol condensations, leading to the formation of unwanted polymers.[1] This polymerization not only reduces the yield of the desired acetal but also complicates the purification process.

This guide will equip you with the knowledge and techniques to effectively suppress these side reactions and achieve high-yield acetalization.

Frequently Asked Questions (FAQs)

Q1: What is causing the polymerization of my phenylacetaldehyde during acetalization?

A1: The primary culprit is the acid catalyst required for the acetalization reaction. Phenylacetaldehyde has acidic α-protons (protons on the carbon adjacent to the carbonyl group) that can be removed to form an enolate or an enol in the presence of acid.[2][3] This enol/enolate is nucleophilic and can attack the protonated carbonyl group of another phenylacetaldehyde molecule. This cascade of reactions, known as an acid-catalyzed aldol condensation, leads to the formation of β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes, and subsequently, long-chain polymers.[4][5]

Q2: I see a viscous, yellowish to brownish oil forming in my reaction. Is this polymerization?

A2: Yes, the formation of a viscous, oily, or even solid precipitate that is difficult to dissolve is a strong indication of polymerization. Phenylacetaldehyde itself is a colorless liquid, and the desired acetal is also typically a clear liquid.[1] Any significant change in viscosity or color towards yellow or brown suggests the formation of higher molecular weight polymeric byproducts.

Q3: How can I prevent this polymerization?

A3: Preventing polymerization hinges on carefully controlling the reaction conditions. The key strategies include:

  • Choice of Catalyst: Opt for milder acid catalysts over strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Reaction Temperature: Maintain a low to moderate reaction temperature to disfavor the aldol condensation pathway, which typically has a higher activation energy than acetal formation.

  • Water Removal: Efficiently remove the water generated during the reaction to drive the equilibrium towards the acetal product.

  • Use of Dehydrating Agents: Employ reagents that facilitate water removal and can sometimes act as mild catalysts.

  • Purity of Starting Material: Ensure the phenylacetaldehyde used is free from acidic impurities and polymeric content.

Q4: What are some recommended alternative catalysts to strong acids?

A4: Several milder catalysts have proven effective for the acetalization of sensitive aldehydes. These include:

  • Solid Acid Catalysts: Zirconium sulfate on silica (Zr(SO₄)₂/SiO₂) is an excellent option, offering high yields and easy removal by filtration.[6]

  • Lewis Acids: While some Lewis acids can promote polymerization, others, when used under specific conditions, can be effective. A combination of Brønsted and Lewis acids can sometimes enhance reaction rates and yields.[7][8]

  • p-Toluenesulfonic Acid (pTSA): This is a commonly used crystalline organic acid that is less harsh than mineral acids and can be used in catalytic amounts.[9]

A comparison of catalyst types is provided in the table below:

Catalyst TypeExamplesAdvantagesDisadvantages
Strong Brønsted Acids H₂SO₄, HClHigh catalytic activityHigh risk of polymerization
Solid Acids Zr(SO₄)₂/SiO₂High yield, easily separable, reusableMay require specific preparation
Organic Acids p-Toluenesulfonic acidMilder than mineral acids, good yieldsCan still cause polymerization if not controlled
Lewis Acids Yb(OTf)₃, SnCl₄Can be highly selectiveCan be moisture-sensitive, may require co-catalyst
Q5: My phenylacetaldehyde starting material looks old. Can I still use it?

A5: It is highly recommended to use freshly distilled or high-purity phenylacetaldehyde. Over time, phenylacetaldehyde can oxidize to phenylacetic acid and also self-polymerize, especially if exposed to light and air.[1] Acidic impurities can act as catalysts for further polymerization during your acetalization reaction. If you suspect your starting material is impure, it is best to purify it by fractional distillation before use.[10]

Troubleshooting Guide

Observed Issue Potential Cause(s) Immediate Action Long-Term Solution
Reaction mixture becomes viscous and yellow/brown shortly after adding the acid catalyst. 1. Catalyst is too strong. 2. Catalyst concentration is too high. 3. Reaction temperature is too high.1. Immediately cool the reaction in an ice bath. 2. If possible, quench the reaction with a mild base (e.g., sodium bicarbonate solution).1. Switch to a milder catalyst (e.g., Zr(SO₄)₂/SiO₂ or a lower concentration of pTSA). 2. Optimize the reaction at a lower temperature.
Low yield of acetal, with a significant amount of a high-boiling residue after distillation. 1. Incomplete reaction due to insufficient water removal. 2. Polymerization occurred, consuming the starting material.1. For future reactions, ensure efficient water removal using a Dean-Stark trap or by adding a chemical drying agent.1. Implement a robust water removal strategy. 2. Re-evaluate the catalyst and temperature as per the previous point.
Acetal product is contaminated with a waxy or solid material. Polymer has co-distilled or precipitated during workup.1. Attempt to remove the polymer by re-distillation, taking a narrow boiling point fraction for the acetal. 2. The polymer may be sparingly soluble in common organic solvents; try trituration with a non-polar solvent like hexane to dissolve the acetal and leave the polymer behind.1. Optimize the reaction conditions to prevent polymer formation in the first place. 2. Purify the starting phenylacetaldehyde before the reaction.

Experimental Protocols

Protocol 1: High-Yield Acetalization using a Solid Acid Catalyst

This protocol is based on a proven method for the synthesis of phenylacetaldehyde ethylene glycol acetal with high yields and minimal polymerization.[6]

Materials:

  • Phenylacetaldehyde (freshly distilled, 0.1 mol)

  • Ethylene glycol (0.15 mol)

  • Zr(SO₄)₂/SiO₂ catalyst (0.2 g)

  • Cyclohexane (12 mL)

  • Dean-Stark apparatus

  • Round-bottom flask and condenser

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add phenylacetaldehyde (0.1 mol), ethylene glycol (0.15 mol), cyclohexane (12 mL), and the Zr(SO₄)₂/SiO₂ catalyst (0.2 g).

  • Heat the mixture to reflux. Cyclohexane will form an azeotrope with the water produced, which will be collected in the Dean-Stark trap.

  • Continue the reaction for approximately 1.5 hours, or until no more water is collected in the trap.

  • Allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the solid catalyst.

  • Wash the catalyst with a small amount of cyclohexane.

  • Combine the filtrate and washings and remove the cyclohexane under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by vacuum distillation if necessary.

Expected Yield: >96%[6]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired acetalization pathway and the problematic polymerization pathway.

Acetalization_vs_Polymerization cluster_0 Desired Acetalization Pathway cluster_1 Undesired Polymerization Pathway (Aldol Condensation) PAA1 Phenylacetaldehyde Protonated_PAA Protonated Phenylacetaldehyde PAA1->Protonated_PAA H+ Hemiacetal Hemiacetal Protonated_PAA->Hemiacetal + Alcohol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal H+ Oxocarbenium Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium - H2O Acetal Acetal Oxocarbenium->Acetal + Alcohol Alcohol Alcohol (e.g., Ethylene Glycol) PAA2 Phenylacetaldehyde Enol Enol PAA2->Enol H+ (enolization) Aldol_Adduct Aldol Adduct Enol->Aldol_Adduct + Protonated Phenylacetaldehyde Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde - H2O Polymer Polymer Unsaturated_Aldehyde->Polymer Further Condensation

Caption: Competing reaction pathways for phenylacetaldehyde under acidic conditions.

Characterization of Undesired Polymer

Should you encounter the polymeric byproduct, it can be useful to characterize it to confirm its identity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. The ¹H NMR spectrum of the aldol polymer would likely show broad signals corresponding to the aliphatic protons of the polymer backbone, in contrast to the sharp, well-defined peaks of the phenylacetaldehyde monomer or its acetal.[11][12][13]

Depolymerization and Purification

If a significant amount of polymer has formed, it may be possible to recover the phenylacetaldehyde monomer.

Thermal Depolymerization:

In some cases, heating the polymer to high temperatures (often above 200°C) can cause it to "crack" and regenerate the monomer, which can then be distilled off.[10][14] This process must be done carefully, as prolonged heating can also lead to the formation of other, more stable byproducts.[10]

Procedure for Purification by Fractional Distillation:

  • If your crude phenylacetaldehyde is viscous or contains solids, a preliminary simple distillation under reduced pressure might be necessary to separate the monomer from the bulk of the polymer.

  • For a more refined purification, use a fractional distillation apparatus with a Vigreux or packed column.

  • Distill the phenylacetaldehyde under reduced pressure to lower the boiling point and minimize thermal degradation. The boiling point of phenylacetaldehyde is approximately 195°C at atmospheric pressure.[1]

  • Collect the fraction that corresponds to the boiling point of pure phenylacetaldehyde at the pressure you are using. Discard the initial lower-boiling fraction (which may contain volatile impurities) and the high-boiling residue (the polymer).

By implementing these strategies and understanding the underlying chemistry, you can successfully navigate the challenges of working with phenylacetaldehyde and achieve reliable and high-yielding acetalization reactions.

References

Sources

Troubleshooting

Technical Support Center: Purification of (2,2-Dimethoxyethyl)benzene

A Note on Nomenclature: The compound (2,2,2-Trimethoxyethyl)benzene as named in the topic is chemically unusual. It is highly probable that the intended compound is (2,2-Dimethoxyethyl)benzene , also known as phenylaceta...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound (2,2,2-Trimethoxyethyl)benzene as named in the topic is chemically unusual. It is highly probable that the intended compound is (2,2-Dimethoxyethyl)benzene , also known as phenylacetaldehyde dimethyl acetal. This guide will address the purification challenges of this common and important acetal. The principles and troubleshooting steps outlined here are broadly applicable to similar acetal structures.

Introduction: The Challenge of Acetal Purity

Welcome to the technical support guide for the purification of (2,2-Dimethoxyethyl)benzene. As a Senior Application Scientist, I understand that synthesizing a molecule is often only half the battle; achieving the required purity for downstream applications, especially in pharmaceutical development, is a critical and often challenging step. (2,2-Dimethoxyethyl)benzene, like most acetals, presents a unique set of purification hurdles primarily due to its inherent chemical sensitivities.

This guide is structured to provide not just protocols, but the underlying chemical reasoning behind them. We will explore the root causes of common purification failures and provide robust, field-proven troubleshooting strategies to help you achieve high purity and yield.

Section 1: Understanding the Core Purification Challenges

Q1: Why is my (2,2-Dimethoxyethyl)benzene sample so prone to decomposition during purification?

Answer: The primary challenge stems from the lability of the acetal functional group under acidic conditions. The carbon atom bonded to two oxygen atoms is highly electrophilic and susceptible to attack.

The Mechanism of Acid-Catalyzed Hydrolysis: Even trace amounts of acid can catalyze the hydrolysis of the acetal back to its parent aldehyde (phenylacetaldehyde) and alcohol (methanol).[1][2] This reaction is reversible and proceeds rapidly, especially in the presence of water.[3]

  • Protonation: An acid catalyst (H⁺) protonates one of the methoxy groups, converting it into a good leaving group (methanol).

  • Loss of Leaving Group: The protonated methoxy group departs as a neutral methanol molecule, forming a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack: A water molecule attacks the highly electrophilic carbocation.

  • Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal.

  • Repeat: The hemiacetal is itself unstable in acid and quickly hydrolyzes further to yield the final products: phenylacetaldehyde and a second molecule of methanol.

This sensitivity means that standard purification techniques, such as chromatography on untreated silica gel or distillation without prior neutralization, can lead to significant product loss.[4]

Q2: What are the most common impurities I should expect in my crude (2,2-Dimethoxyethyl)benzene?

Answer: The impurity profile is directly linked to the synthetic route and subsequent workup. Understanding these potential contaminants is the first step in designing an effective purification strategy.

ImpuritySource / Reason for PresenceImpact on Purification & Downstream Use
Phenylacetaldehyde Incomplete reaction or hydrolysis of the product during workup/purification.Can be difficult to separate due to similar polarity. Reactive aldehyde can cause side reactions in subsequent steps.
Methanol Excess reagent or hydrolysis byproduct.Generally easy to remove due to high volatility, but its presence with water and acid promotes further product decomposition.
Acid Catalyst Residual catalyst (e.g., HCl, H₂SO₄, TsOH) from the synthesis.The most dangerous impurity. Catalyzes rapid decomposition of the acetal, especially upon heating.[1]
Water Byproduct of synthesis or introduced during aqueous workup.A necessary reactant for acid-catalyzed hydrolysis. Its removal is critical for stability.[4]
Trimethyl Orthoformate Common reagent for acetal synthesis.Can hydrolyze to methyl formate and methanol, complicating the purification process.[2][5]
Solvents Residual solvents from the reaction or extraction (e.g., Toluene, THF, Diethyl Ether).Must be removed to meet regulatory standards (e.g., ICH guidelines for residual solvents).

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification workflow.

Problem: My product is decomposing during the aqueous workup. My NMR shows significant amounts of phenylacetaldehyde after washing.

Causality: The crude reaction mixture is still acidic. When you add an aqueous solution (e.g., water or brine), you are providing the two key ingredients (acid and water) needed for rapid hydrolysis of your acetal.

Solution: Immediate and Thorough Neutralization.

The first step of your workup must be to quench the acid catalyst.

  • Step 1: Cool the reaction mixture to 0-5 °C to reduce the rate of any potential hydrolysis.

  • Step 2: Slowly add a cold, saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), with vigorous stirring.

  • Step 3: Continue adding the basic solution until the aqueous layer is confirmed to be basic (pH > 8) using pH paper. This ensures the complete neutralization of the acid catalyst.

  • Step 4: Proceed with the separation of layers and subsequent washes with water and brine to remove inorganic salts.[6][7]

Pro-Tip: Never add water to the crude reaction mixture before you have fully neutralized the acid catalyst.

Problem: My product turns brown and decomposes when I try to distill it.

Causality: (2,2-Dimethoxyethyl)benzene has a high boiling point (approx. 220 °C at atmospheric pressure).[8] Heating the compound to this temperature, especially if trace acidic impurities remain, will cause thermal decomposition and polymerization of the resulting aldehyde.[9][10]

Solution: Vacuum Distillation.

Distillation under reduced pressure is mandatory for this compound.[11] Lowering the pressure significantly lowers the boiling point, allowing for distillation at a temperature where the molecule is stable.[12][13]

  • Step 1: Ensure Complete Neutrality: Before distilling, wash the crude product with a dilute NaOH solution followed by water until the washes are neutral. Dry the organic layer thoroughly with a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Step 2: Use an Appropriate Setup: A short-path distillation apparatus is often sufficient. Ensure all glass joints are properly greased and sealed to maintain a good vacuum.[14]

  • Step 3: Add a Stir Bar: Use a magnetic stir bar for smooth boiling. Boiling chips are ineffective under vacuum.[14]

  • Step 4: Distill at Reduced Pressure: Refer to the pressure-temperature nomograph below to select your distillation conditions.

Pressure (mbar)Pressure (Torr)Estimated Boiling Point (°C)
1013760~220
2720~105-110
1310~90-95
75~80-85
10.75~60-65
Problem: I am getting low recovery and smeared bands during silica gel chromatography.

Causality: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidic surface acts as a catalyst, causing your acetal to hydrolyze as it passes through the column.[4] The resulting aldehyde then streaks down the column, leading to poor separation and low yield.

Solution: Use a Neutralized Stationary Phase and Eluent.

You must passivate the acidic sites on the silica gel.

  • Method 1 (Recommended): Prepare a slurry of your silica gel in the chosen eluent. Add 1% triethylamine (Et₃N) by volume to the slurry and the mobile phase you will use for the elution. The triethylamine is a volatile base that neutralizes the acidic sites on the silica.[15]

  • Method 2: Use commercially available deactivated or neutral silica gel.

  • Solvent System: A non-polar eluent system, such as a gradient of ethyl acetate in hexane or petroleum ether, is typically effective.[15][16]

Workflow Visualization: Choosing Your Purification Method

Purification_Decision_Tree Start Crude Product (Post-Neutralization & Drying) CheckPurity Assess Purity & Impurities (TLC, GC, or Crude NMR) Start->CheckPurity ImpurityType What are the major impurities? CheckPurity->ImpurityType HighBoiling High-boiling byproducts? (e.g., Phenylacetaldehyde dimer) ImpurityType->HighBoiling  Polar Impurities SimilarPolarity Byproducts with similar polarity? ImpurityType->SimilarPolarity  Non-polar Impurities Baseline Baseline impurities or non-volatile salts? ImpurityType->Baseline  Baseline/Salt Impurities Scale What is the scale of the reaction? Chromatography Purify via Flash Chromatography (Neutralized Silica) Scale->Chromatography Small Scale (< 5g) Distillation Purify via Vacuum Distillation Scale->Distillation Large Scale (> 5g) HighBoiling->Scale SimilarPolarity->Scale Filter Filter through a plug of neutralized silica/alumina Baseline->Filter

Section 3: Frequently Asked Questions (FAQs)

  • Q: How should I store my purified (2,2-Dimethoxyethyl)benzene?

    • A: Store it in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dark place. To ensure long-term stability, consider adding a very small amount of a non-volatile base, like potassium carbonate (K₂CO₃), to the storage vessel to scavenge any acidic vapors or moisture that may enter.

  • Q: How can I quickly check if my crude product has been properly neutralized after the basic wash?

    • A: After your NaHCO₃ wash and separation, take the aqueous layer and add a few drops of a strong acid (e.g., 1M HCl). If you see vigorous bubbling (CO₂ evolution), it indicates that your wash contained excess bicarbonate, and your organic layer was likely successfully neutralized.

  • Q: Can I use a rotary evaporator to remove extraction solvents? What precautions are necessary?

    • A: Yes, a rotary evaporator is ideal for removing volatile extraction solvents. However, do not overheat the water bath. Keep the temperature below 40°C. Overheating, even under vacuum, can promote decomposition if any trace impurities remain.

Section 4: Key Experimental Protocols & Data

Protocol 1: Robust Neutralizing Aqueous Workup
  • Cool the crude reaction mixture in an ice bath to 0-5 °C.

  • In a separate flask, prepare a saturated solution of sodium bicarbonate (NaHCO₃). Cool this solution in the ice bath as well.

  • Slowly add the cold NaHCO₃ solution to the stirred reaction mixture. Monitor for gas evolution.

  • Continue addition until gas evolution ceases and the pH of the aqueous layer is ≥ 8 (test with pH paper).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with H₂O (2x) and then with saturated NaCl (brine) (1x).

  • Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at low temperature (<40°C).

Protocol 2: Purification by Flash Chromatography on Neutralized Silica
  • Prepare the Eluent: Choose an appropriate solvent system (e.g., 5% Ethyl Acetate in Hexane). Add triethylamine (Et₃N) to make up 1% of the total volume (e.g., 10 mL of Et₃N for 990 mL of eluent).

  • Pack the Column: Wet-pack the column with the Et₃N-containing eluent. Do not let the column run dry.

  • Load the Sample: Dissolve your crude product in a minimal amount of the eluent (or a less polar solvent like pure hexane). Load it onto the column.

  • Elute: Run the column using the prepared mobile phase, collecting fractions.

  • Analyze: Monitor the fractions by Thin Layer Chromatography (TLC).

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

Data Table: Characteristic ¹H NMR Chemical Shifts

This table helps in identifying the product and common impurities in your NMR spectrum (values in CDCl₃).

Compound / MoietyProtonsChemical Shift (δ, ppm)Multiplicity
(2,2-Dimethoxyethyl)benzene -CH ₂-Ph~2.90d (doublet)
-O-CH~3.35s (singlet)
-CH (OCH₃)₂~4.50t (triplet)
Aromatic~7.20-7.35m (multiplet)
Phenylacetaldehyde (Impurity) -CH ₂-Ph~3.65d (doublet)
-CH O~9.75t (triplet)
Methanol (Impurity) -CH~3.49s (singlet)

References

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

  • Organic Syntheses. 2-PHENYLBUTYRONITRILE. Available at: [Link]

  • PrepChem. Synthesis of (2,2,2-trifluoroethyl)benzene. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information: Acetals from Primary Alcohols with the Use of Tridentate Proton Responsive Phosphinepyridonate Iridium Ca. Available at: [Link]

  • ResearchGate. Development and validation of an analytical method for quantitative determination of benzene, toluene, ethylbenzene, xylenes in ambient air. Available at: [Link]

  • Google Patents. Method of purifying benzene.
  • Wikipedia. Vacuum distillation. Available at: [Link]

  • Journal of the American Chemical Society. The substituent effect on the thermal decomposition of acetal hydrotrioxides. Polar and radical decomposition paths. Available at: [Link]

  • ACS Publications. Hydrolysis of ortho esters: further investigation of the factors that control the rate-determining step. Available at: [Link]

  • YouTube. Vacuum Distillation. Available at: [Link]

  • ScienceMadness Discussion Board. process for preparation of 2-methoxyethylbenzene. Available at: [Link]

  • Google Patents. Method of synthesis of triethylbenzene.
  • Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]

  • NIST Chemistry WebBook. Benzene, (2,2-dimethoxyethyl)-. Available at: [Link]

  • ACS Omega. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Available at: [Link]

  • Google Patents. Preparation method of trimethyl orthoformate.
  • Defense Technical Information Center. Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Available at: [Link]

  • NCBI Bookshelf. Toxicological Profile for Ethylbenzene. Available at: [Link]

  • Google Patents. Distillation of high boiling esters.
  • Indian Academy of Sciences. Green synthetic route for perfumery compound (2-methoxyethyl) benzene using Li/MgO catalyst. Available at: [Link]

  • Google Patents. Process for purifying acetals.
  • Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • FooDB. Showing Compound (2-Methoxyethyl)benzene (FDB010564). Available at: [Link]

  • Wikipedia. Ortho ester. Available at: [Link]

  • Reddit. Mechanism help - Esterification with trimethyl orthoformate. Available at: [Link]

  • Topics in Organic Chemistry. Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. Available at: [Link]

  • Redalyc. Validation of a methodology to determine Benzene, Toluene, Ethylbenzene, and Xylenes concentration present in the air. Available at: [Link]

  • Chemistry LibreTexts. Step-by-Step Procedures for Vacuum Distillation. Available at: [Link]

  • RSC Publishing. High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. Available at: [Link]

  • ResearchGate. Synthesis of ethylbenzene by alkylation of benzene with diethyl carbonate over parent MCM-22 and hydrothermally treated MCM-22. Available at: [Link]

  • Ministry of the Environment, Government of Japan. Analytical Methods. Available at: [Link]

  • Oregon Environmental Systems. Vacuum Distillation. Available at: [Link]

  • Ataman Kimya. TRIMETHYL ORTHOFORMATE. Available at: [Link]

  • Cheméo. Chemical Properties of Benzene, (1,2,2-trimethylpropyl)- (CAS 19262-20-5). Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available at: [Link]

  • Wikipedia. Hexamethylbenzene. Available at: [Link]

  • BuyersGuideChem. (2-Methoxyethyl)benzene. Available at: [Link]

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Optimization

Technical Support Center: Synthesis of Phenylacetaldehyde Dimethyl Acetal

Welcome to the technical support center for the synthesis of Phenylacetaldehyde Dimethyl Acetal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Phenylacetaldehyde Dimethyl Acetal. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.

Phenylacetaldehyde dimethyl acetal is a valuable compound, frequently utilized as a protecting group in pharmaceutical synthesis and as a stable fragrance component in the perfume and flavor industry.[1][2][3] Its synthesis, while conceptually straightforward, is prone to several pitfalls that can significantly impact yield and purity. This guide provides in-depth, field-proven insights to address these issues in a practical question-and-answer format.

Troubleshooting Guide

Question 1: My reaction is showing low or incomplete conversion of phenylacetaldehyde. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a frequent issue in acetalization reactions and typically points to an unfavorable equilibrium position. The formation of an acetal from an aldehyde and an alcohol is a reversible process.[4][5] To drive the reaction towards the product, Le Chatelier's principle must be effectively applied.

Causality and Solutions:

  • Inadequate Water Removal: The reaction produces one equivalent of water for every equivalent of acetal formed. This water can hydrolyze the acetal back to the starting materials, especially under the acidic conditions required for the reaction.[4][6]

    • Solution 1: Dean-Stark Apparatus: For reactions run at or above the boiling point of the solvent (e.g., benzene or toluene), a Dean-Stark trap is highly effective at physically removing water as it forms an azeotrope with the solvent.

    • Solution 2: Chemical Dehydrating Agents: For reactions at lower temperatures, the use of a dehydrating agent is crucial.

      • Trimethyl Orthoformate (TMOF): This is an excellent choice as it reacts with the water produced to form methanol and methyl formate, both of which do not interfere with the primary reaction.[7] It also serves as a source of methanol.

      • Molecular Sieves: Activated 3Å or 4Å molecular sieves can be added to the reaction mixture to sequester water. Ensure the sieves are properly activated by heating under vacuum before use.

  • Insufficient Catalyst Activity or Loading: An acid catalyst is essential to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4]

    • Solution: Ensure you are using an appropriate acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, at a suitable concentration.[1] Catalyst loading should be optimized; typically, a catalytic amount is sufficient. If using a solid-supported catalyst like Amberlyst-15, ensure it is dry and active.

  • Suboptimal Reagent Stoichiometry: An excess of methanol is required to shift the equilibrium towards the product.[6]

    • Solution: Use a large excess of methanol, which can often serve as the reaction solvent as well. This high concentration of one of the reactants helps to drive the reaction forward.

Below is a diagram illustrating the decision-making process for troubleshooting low conversion:

low_conversion_troubleshooting start Low Conversion check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst active and at the correct loading? check_water->check_catalyst Yes solution_water Implement Dean-Stark, TMOF, or molecular sieves. check_water->solution_water No check_reagents Is there a sufficient excess of methanol? check_catalyst->check_reagents Yes solution_catalyst Optimize catalyst type and loading. Ensure dryness. check_catalyst->solution_catalyst No solution_reagents Use methanol as solvent or increase its molar ratio. check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low conversion.

Question 2: I'm observing significant side product formation. What are these impurities and how can I prevent them?

Answer:

The primary starting material, phenylacetaldehyde, is susceptible to several side reactions, particularly under acidic or basic conditions and upon prolonged heating.

Common Side Reactions and Prevention:

  • Polymerization/Self-Condensation: Phenylacetaldehyde has an enolizable proton at the alpha-position, making it prone to aldol-type condensation reactions, especially in the presence of acid or base.[8] It can also polymerize to form cyclic trimers like 2,4,6-tribenzyl-s-trioxane.[9]

    • Prevention:

      • Temperature Control: Maintain the reaction temperature as low as feasible while still achieving a reasonable reaction rate. One documented method suggests a temperature of 40-50°C.[1]

      • Reaction Time: Monitor the reaction progress (e.g., by GC or TLC) and quench it as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.

      • Use Freshly Distilled Phenylacetaldehyde: Phenylacetaldehyde can degrade upon storage.[9] Using freshly purified starting material minimizes the presence of impurities that can initiate side reactions.

  • Oxidation: Phenylacetaldehyde is readily oxidized to phenylacetic acid, especially if exposed to air for extended periods.[8][10]

    • Prevention:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

The following diagram illustrates the major side reactions of phenylacetaldehyde:

side_reactions phenylacetaldehyde Phenylacetaldehyde acetal Phenylacetaldehyde Dimethyl Acetal phenylacetaldehyde->acetal + 2 MeOH, H+ polymer Polymerization Products (e.g., Trioxane) phenylacetaldehyde->polymer Acid/Heat aldol Aldol Condensation Products phenylacetaldehyde->aldol Acid/Base acid Phenylacetic Acid phenylacetaldehyde->acid Oxidation

Caption: Competing reactions in the synthesis.

Question 3: My final product is unstable and decomposes during or after purification. What is causing this, and what are the best practices for workup and purification?

Answer:

The stability of phenylacetaldehyde dimethyl acetal is compromised in the presence of even trace amounts of acid, which can catalyze its hydrolysis back to the starting aldehyde.[1]

Workup and Purification Best Practices:

  • Neutralization: It is critical to thoroughly neutralize the acid catalyst before workup and purification.

    • Procedure: After the reaction is complete, quench it by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium carbonate, until the aqueous layer is neutral or slightly basic.[11]

  • Aqueous Workup: Wash the organic layer with brine to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Ensure the organic solution is completely dry before removing the solvent.

  • Distillation:

    • Vacuum Distillation: Purify the product by distillation under reduced pressure. This lowers the boiling point and minimizes thermal decomposition.

    • Avoid Overheating: Do not overheat the distillation flask, as this can promote decomposition.[9]

  • Storage: Store the purified phenylacetaldehyde dimethyl acetal in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of acetal formation?

A1: The reaction proceeds in several reversible steps:

  • Protonation of the carbonyl oxygen by the acid catalyst.[4]

  • Nucleophilic attack of methanol on the protonated carbonyl carbon to form a hemiacetal.[4]

  • Protonation of the hydroxyl group of the hemiacetal.

  • Elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.[6]

  • Nucleophilic attack by a second molecule of methanol on the oxocarbenium ion.

  • Deprotonation to yield the final acetal product.[4]

Q2: Can I use other alcohols besides methanol?

A2: Yes, other alcohols can be used to form the corresponding acetals. However, the reaction conditions may need to be adjusted based on the reactivity and boiling point of the alcohol. For protecting group purposes, diols like ethylene glycol are often used to form cyclic acetals, which are thermodynamically more stable.

Q3: My NMR spectrum shows the presence of the starting aldehyde. How can I remove it?

A3: If a significant amount of phenylacetaldehyde remains after the reaction, it is best to re-subject the crude product to the reaction conditions with fresh catalyst and a dehydrating agent to drive the reaction to completion. If only a small amount remains, careful fractional distillation under vacuum may be able to separate the acetal from the lower-boiling aldehyde.

Q4: What are the typical reaction conditions for this synthesis?

A4: While specific conditions can vary, a general protocol involves reacting phenylacetaldehyde with an excess of methanol (often as the solvent) in the presence of a catalytic amount of an acid like p-TsOH. The reaction is often heated to 40-50°C and monitored until completion.[1] Effective removal of the water byproduct is crucial for high yields.[1]

Experimental Protocols

Protocol 1: Synthesis using Methanol and an Acid Catalyst
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add freshly distilled phenylacetaldehyde (1.0 eq).

  • Add a large excess of dry methanol (can be used as the solvent).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq).

  • If not using methanol as the primary solvent, add a dehydrating agent like trimethyl orthoformate (1.5 eq).

  • Heat the reaction mixture to 40–50°C and stir.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is neutral.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Quantitative Data Summary
ParameterRecommended RangeRationale
Phenylacetaldehyde:Methanol Ratio 1:10 to using methanol as solventDrives the equilibrium towards the product.
Catalyst Loading (e.g., p-TsOH) 0.01 - 0.05 molar equivalentsSufficient to catalyze the reaction without promoting excessive side reactions.
Temperature 40 - 60°CBalances reaction rate with minimizing polymerization and decomposition.[1]
Reaction Time 2 - 24 hoursDependent on temperature, catalyst loading, and efficiency of water removal. Requires monitoring.

By adhering to these guidelines and understanding the chemical principles at play, you can successfully synthesize high-purity Phenylacetaldehyde Dimethyl Acetal and effectively troubleshoot any issues that may arise.

References

  • PrepChem.com. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal. Retrieved from [Link]

  • Young, D. C. (1953). Method for stabilizing and purifying phenylacetaldehyde. (U.S. Patent No. 2,649,462). U.S. Patent and Trademark Office.
  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Addition of Alcohols to form Hemiacetals and Acetals. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylacetaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN104529728A - Synthesis method of phenylacetaldehyde.
  • The Good Scents Company. (n.d.). phenyl acetaldehyde dimethyl acetal, 101-48-4. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic-Structural Correlations of Substituted Phenylacetaldehyde Acetals

Authored for Researchers, Scientists, and Drug Development Professionals Substituted phenylacetaldehyde acetals are a class of compounds with significant relevance in the fragrance industry, as protecting groups in compl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted phenylacetaldehyde acetals are a class of compounds with significant relevance in the fragrance industry, as protecting groups in complex organic syntheses, and as precursors in pharmaceutical manufacturing.[1][2] Their inherent stability and diverse functionalities necessitate robust analytical methodologies for unambiguous structural confirmation and purity assessment. This guide provides an in-depth comparative analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these molecules. We will delve into the causal relationships between aromatic substitution and the resultant spectral data, supported by experimental protocols and comparative data tables.

The Foundational Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of phenylacetaldehyde acetals.[3] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular framework and understand the electronic effects imparted by various substituents on the phenyl ring.

¹H NMR Spectroscopy: Probing the Proton Environment

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electronegative atoms and unsaturated groups cause a downfield shift (higher ppm), a phenomenon known as deshielding.[4] For a typical phenylacetaldehyde diethyl acetal, we can identify several key proton signals:

  • Acetal Proton (CH): A triplet, typically found between 4.5-5.5 ppm, due to coupling with the adjacent methylene protons.

  • Methylene Protons (OCH₂CH₃): A quartet, typically between 3.4-3.8 ppm, coupled to the methyl protons.

  • Benzylic Protons (Ar-CH₂): A doublet, typically between 2.8-3.2 ppm, coupled to the acetal proton.

  • Methyl Protons (OCH₂CH₃): A triplet, typically between 1.1-1.3 ppm.

  • Aromatic Protons (Ar-H): Found in the 6.8-7.5 ppm region. The splitting patterns and chemical shifts in this region are highly diagnostic of the substitution pattern on the phenyl ring.[5]

The true analytical power of ¹H NMR emerges when comparing acetals with different substituents on the phenyl ring. Substituents alter the electron density of the aromatic ring, which in turn shields or deshields the ring protons.[6]

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) increase electron density, particularly at the ortho and para positions. This increased shielding shifts the corresponding proton signals upfield (to lower ppm values).[6]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the ring's electron density, deshielding the ortho and para protons and shifting their signals downfield (to higher ppm values).[6]

This predictable electronic influence allows for a systematic comparison, as summarized in the table below.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for para-Substituted Phenylacetaldehyde Diethyl Acetals

Substituent (at para position)Acetal CH (t)Benzylic CH₂ (d)Aromatic H (ortho to CH₂)Aromatic H (meta to CH₂)
-OCH₃ (EDG)~4.60~2.85~7.10 (d)~6.85 (d)
-H (Unsubstituted)~4.65~2.90~7.20-7.35 (m)~7.20-7.35 (m)
-Cl (EWG)~4.68~2.92~7.25 (d)~7.30 (d)
-NO₂ (Strong EWG)~4.75~3.05~7.45 (d)~8.15 (d)

Note: Values are illustrative and may vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon framework.[3] The chemical shifts of carbon atoms are also profoundly influenced by substituent effects.[7][8] Key signals for phenylacetaldehyde acetals include:

  • Acetal Carbon (CH): Typically in the 90-110 ppm range.[9]

  • Alkoxy Carbons (OCH₂CH₃): The methylene carbon appears around 60-70 ppm, and the methyl carbon around 15-20 ppm.

  • Benzylic Carbon (Ar-CH₂): Found in the 40-55 ppm region.[9]

  • Aromatic Carbons (Ar-C): Resonate between 125-170 ppm.[9] The chemical shift of the ipso-carbon (the carbon directly attached to the substituent) is particularly sensitive to the substituent's nature.

Substituent-induced chemical shifts (SCS) in ¹³C NMR are a powerful tool for quantitative analysis of electronic effects.[10] EWGs generally cause a downfield shift of the para-carbon, while EDGs cause an upfield shift.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbons in para-Substituted Phenylacetaldehyde Diethyl Acetals

Substituent (at para position)Acetal CBenzylic Cipso-Cortho-Cmeta-Cpara-C
-OCH₃ (EDG)~102.5~40.1~130.5~130.0~114.0~158.5
-H (Unsubstituted)~103.0~40.8~138.0~129.5~128.5~126.5
-Cl (EWG)~103.2~40.5~136.5~131.0~129.0~132.5
-NO₂ (Strong EWG)~103.5~40.2~145.0~130.0~124.0~147.0

Note: Values are illustrative and may vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For acetals, the most diagnostic signals are the strong C-O stretching vibrations.[11]

  • Acetal C-O Stretches: Phenylacetaldehyde acetals display characteristic strong C-O single bond stretching bands in the 1200-1000 cm⁻¹ region. This region often shows multiple bands corresponding to the symmetric and asymmetric stretches of the C-O-C-O-C system.

  • Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching bands are observed in the 1600-1450 cm⁻¹ region.[12]

While the C-O stretching frequencies are not as sensitive to electronic effects as NMR chemical shifts, the presence of strong EWGs like -NO₂ will introduce very strong and characteristic bands (typically around 1520 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric N-O stretching, respectively) that dominate the spectrum.[13][14][15]

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides crucial information about the molecular weight of the compound and its fragmentation behavior, which aids in structural confirmation.[16] Aromatic compounds tend to show a strong molecular ion (M⁺) peak due to the stability of the aromatic ring.[17][18]

For phenylacetaldehyde acetals, a characteristic fragmentation pathway is the α-cleavage , where the bond between the benzylic carbon and the acetal carbon breaks.[16] This leads to the formation of a stable benzyl cation or a tropylium ion (m/z = 91), which is often a prominent peak in the spectrum. Another common fragmentation is the loss of an alkoxy group (-OR) from the molecular ion.

The nature of the substituent on the phenyl ring can influence the fragmentation pathways. Electron-donating groups can further stabilize the resulting carbocations, potentially increasing the relative abundance of certain fragment ions.[19]

Table 3: Key Mass Spectral Fragments for Substituted Phenylacetaldehyde Diethyl Acetals

Substituent (X)Molecular Ion (M⁺)[M - OCH₂CH₃]⁺[X-C₆H₄CH₂]⁺ / Tropylium Ion
-H19414991
-OCH₃224179121
-NO₂239194136

Experimental Protocols and Workflows

General Synthesis of a Substituted Phenylacetaldehyde Diethyl Acetal

This protocol describes a standard acid-catalyzed acetalization. The causality behind this choice is the reversible nature of the reaction; removal of water drives the equilibrium towards the acetal product.

Materials:

  • Substituted Phenylacetaldehyde (1.0 eq)

  • Ethanol (anhydrous, 10-20 eq)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • p-Toluenesulfonic acid (p-TsOH, catalytic amount, ~0.01 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Combine the substituted phenylacetaldehyde, ethanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add the catalytic amount of p-TsOH.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude acetal.

  • Purify the product via vacuum distillation or column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Purification Reactants Combine Aldehyde, Ethanol, Toluene Catalyst Add p-TsOH (Catalyst) Reactants->Catalyst Apparatus Equip with Dean-Stark Trap Catalyst->Apparatus Reflux Heat to Reflux Apparatus->Reflux WaterRemoval Azeotropic Water Removal Reflux->WaterRemoval TLC Monitor by TLC Reflux->TLC Quench Neutralize with NaHCO3 Wash TLC->Quench Reaction Complete Dry Dry with MgSO4 Quench->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation/ Chromatography) Concentrate->Purify

Spectroscopic Analysis Workflow

A systematic approach ensures high-quality, reproducible data.

G cluster_NMR NMR Analysis cluster_IR IR Analysis cluster_MS MS Analysis Sample Purified Acetal Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Prepare Sample (Neat Film or Solution) Sample->IR_Prep MS_Prep Dilute Sample & Introduce to Source (EI/ESI) Sample->MS_Prep H1_NMR Acquire ¹H Spectrum NMR_Prep->H1_NMR C13_NMR Acquire ¹³C Spectrum NMR_Prep->C13_NMR Data_Analysis Correlate & Interpret All Spectral Data H1_NMR->Data_Analysis C13_NMR->Data_Analysis IR_Acquire Acquire IR Spectrum IR_Prep->IR_Acquire IR_Acquire->Data_Analysis MS_Acquire Acquire Mass Spectrum MS_Prep->MS_Acquire MS_Acquire->Data_Analysis

Conclusion

The structural characterization of substituted phenylacetaldehyde acetals is reliably achieved through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most detailed structural information, with chemical shifts serving as sensitive probes of the electronic effects of aromatic substituents. IR spectroscopy offers rapid confirmation of the key acetal functional group, while mass spectrometry confirms the molecular weight and provides insight into fragmentation patterns. By systematically comparing the data from a series of substituted analogues, researchers can build a robust understanding of structure-property relationships, which is critical for applications in drug development, materials science, and beyond.

References

  • Vertex AI Search. (2026, January 19). Understanding Phenylacetaldehyde: The Chemistry Behind Its NMR Spectroscopy.
  • RSC Publishing. The syntheses and infrared spectra of some acetals and ketals.
  • Google Patents. US2360301A - Process for producing phenylacetaldehyde.
  • ResearchGate. IR spectrum of the main product Phenyl acetaldehyde.
  • Unknown. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • PrepChem.com. Synthesis of phenylacetaldehyde dimethylacetal.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds.
  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.
  • University College London. Chemical shifts.
  • Unknown. Carbonyl - compounds - IR - spectroscopy.
  • The Good Scents Company. phenyl acetaldehyde.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • PubChem. Phenylacetaldehyde diethyl acetal.
  • Wikipedia. Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR).
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Google Patents. CN1772746A - Synthesis of phenylacetaldehyde phenylglycol acetal as one kind of flower fragrance type perfume.
  • Indian Academy of Sciences. 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones.
  • YouTube. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry.
  • PubMed. (2008, May 2). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry.
  • Oregon State University. 13C NMR Chemical Shift.
  • The Good Scents Company. phenyl acetaldehyde diethyl acetal.
  • FooDB. Showing Compound Phenylacetaldehyde (FDB012238).
  • PubMed. (2015, December 5). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives.
  • Wikipedia. Phenylacetaldehyde.
  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.

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Comparative

A Comparative Guide to the Stability of Phenylacetaldehyde Acetals

For Researchers, Scientists, and Drug Development Professionals Phenylacetaldehyde is a valuable organic compound, recognized for its potent hyacinth and floral aroma, which makes it a staple in the fragrance industry. H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Phenylacetaldehyde is a valuable organic compound, recognized for its potent hyacinth and floral aroma, which makes it a staple in the fragrance industry. However, its utility is often hampered by its inherent instability. The aldehyde functional group is susceptible to oxidation, forming phenylacetic acid, and readily undergoes aldol condensation and polymerization, leading to product degradation and discoloration over time.[1] To overcome these limitations, phenylacetaldehyde is frequently converted into its more stable acetal derivatives. This guide provides a comprehensive comparison of the stability of various phenylacetaldehyde acetals, offering insights into the chemical principles governing their behavior and providing experimental frameworks for their evaluation.

The Imperative for Acetal Formation: Circumventing Aldehyde Instability

The primary motivation for converting phenylacetaldehyde to an acetal is to protect the reactive aldehyde moiety. Acetals are geminal di-ethers that are characteristically stable under neutral to strongly alkaline conditions, as well as in the presence of most oxidizing and reducing agents.[2][3] This stability makes them ideal for applications in basic formulations, such as soaps and detergents, where the parent aldehyde would quickly degrade. The conversion to an acetal effectively masks the aldehyde's reactivity, preventing unwanted side reactions and significantly extending shelf life.

The Mechanism of Acetal Instability: Acid-Catalyzed Hydrolysis

The principal pathway for acetal degradation is acid-catalyzed hydrolysis, which reverts the acetal to the parent aldehyde and corresponding alcohol(s). This reaction is an equilibrium process, and the presence of excess water drives it toward hydrolysis.[4][5]

The mechanism proceeds via a critical, rate-determining step: the formation of a resonance-stabilized oxocarbenium ion.[2][6] The stability of this intermediate is the single most important factor dictating the rate of hydrolysis. Factors that stabilize this positively charged intermediate will accelerate hydrolysis, while factors that destabilize it will enhance the acetal's stability under acidic conditions.[2]

Acetal_Hydrolysis cluster_0 Acid-Catalyzed Acetal Hydrolysis Acetal R-CH(OR')₂ ProtonatedAcetal R-CH(O⁺HR') (OR') Acetal->ProtonatedAcetal + H⁺ Oxocarbenium [R-CH=O⁺R'] ↔ [R-C⁺H-OR'] Oxocarbenium Ion (Rate-Determining Intermediate) ProtonatedAcetal->Oxocarbenium - R'OH Hemiacetal R-CH(OH)(OR') Hemiacetal Oxocarbenium->Hemiacetal + H₂O, - H⁺ Hemiacetal_attack R-CH(OH)(O⁺H₂R') ProtonatedHemiacetal R-CH(O⁺H₂)(OR') Hemiacetal->ProtonatedHemiacetal + H⁺ Aldehyde R-CHO Aldehyde ProtonatedHemiacetal->Aldehyde - R'OH, - H⁺

Caption: Generalized mechanism of acid-catalyzed acetal hydrolysis.

Comparative Stability Analysis

3.1. Acyclic vs. Cyclic Acetals

Cyclic acetals, formed from diols like ethylene glycol, propylene glycol, or glycerol, are generally more stable towards acid hydrolysis than their acyclic counterparts formed from simple alcohols like methanol or ethanol.

  • Phenylacetaldehyde Dimethyl Acetal (PADMA): An acyclic acetal, known to be more stable than phenylacetaldehyde itself and used widely in perfumery.

  • Phenylacetaldehyde Glyceryl Acetal (PAGA): A cyclic acetal that exists as a mixture of 5- and 6-membered rings (dioxolanes and dioxanes). It is noted for its exceptional stability, especially in alkaline media, and its long-lasting fragrance profile.[7][8]

The enhanced stability of cyclic acetals is often attributed to stereoelectronic effects and reduced conformational freedom in the transition state leading to the oxocarbenium ion.

3.2. Electronic Effects on Stability

The stability of the benzyl-substituted oxocarbenium ion intermediate is highly sensitive to electronic effects. A pivotal study on substituted benzylidene acetals provides quantitative data that can be used to model the behavior of phenylacetaldehyde acetals.[2] The study demonstrated that electron-donating groups on the phenyl ring accelerate hydrolysis by stabilizing the positive charge of the oxocarbenium intermediate, while electron-withdrawing groups decelerate hydrolysis by destabilizing it.

Since phenylacetaldehyde has an unsubstituted phenyl group, its acetals serve as a baseline. The principles from this study underscore why the core structure is inherently susceptible to acid-catalyzed cleavage.

Table 1: Comparative Hydrolysis Data for Structurally Related Benzylidene Acetals under Acidic Conditions

Compound (Structure)Substituent on Phenyl RingHalf-life (t₁/₂)Relative Hydrolysis Rate (k/k₀)
Benzaldehyde acetal with p-CF₃p-CF₃ (Electron-withdrawing)~12.3 hours0.005
Benzaldehyde acetal (unsubstituted)H (Baseline)~4 minutes1
Benzaldehyde acetal with p-OCH₃p-OCH₃ (Electron-donating)Too fast to measure~32 (estimated)
Data adapted from Sharma, G. V. M., et al. (2017) under specific acidic conditions (TFA in CD₃CN/D₂O).[2] While these are not phenylacetaldehyde acetals, the principle of substituent effects on the stability of the benzylic oxocarbenium ion is directly applicable.
Hydrolysis of the p-methoxy derivative was significantly faster; its half-life under milder (pH 5) conditions was ~70.4 hours, highlighting its extreme acid sensitivity.[2]

This data compellingly illustrates that the electronic environment of the phenyl ring plays a dominant role in the kinetic stability of the acetal.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for both the synthesis of phenylacetaldehyde acetals and a robust protocol for evaluating their comparative stability.

4.1. Protocol for Synthesis of Phenylacetaldehyde Dimethyl Acetal (PADMA)

This protocol describes a standard acid-catalyzed acetalization.

  • Reaction Setup: To a solution of phenylacetaldehyde (1 eq.) in methanol (10 eq.), add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq.).

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting aldehyde.[9]

  • Workup: Once the reaction is complete, quench the catalyst by adding a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure PADMA.

4.2. Proposed Protocol for Comparative Stability Study (Acid Hydrolysis)

This protocol is designed to quantitatively compare the hydrolysis rates of different phenylacetaldehyde acetals.

Stability_Workflow cluster_1 Comparative Stability Testing Workflow A Prepare Stock Solutions (e.g., PADMA, PAGA in Acetonitrile) C Initiate Hydrolysis Mix Acetal stock with acidic buffer at 25°C in NMR tube A->C B Prepare Acidic Buffer (e.g., pH 5 Acetate Buffer in D₂O for NMR) B->C D Monitor Reaction by ¹H NMR Acquire spectra at set time intervals (t=0, 5, 15, 30, 60 min...) C->D E Data Analysis Integrate signals for acetal methine proton and emerging aldehyde proton D->E F Kinetic Plot Plot ln([Acetal]t/[Acetal]₀) vs. time E->F G Determine Rate Constant (k) and Half-life (t₁/₂) t₁/₂ = 0.693 / k F->G

Caption: Workflow for kinetic analysis of acetal hydrolysis via ¹H NMR.

Detailed Steps:

  • Sample Preparation: Prepare equimolar solutions (e.g., 25 mM) of each phenylacetaldehyde acetal to be tested in an appropriate solvent (e.g., acetonitrile-d₃).[2]

  • Hydrolysis Medium: Prepare an acidic buffer solution. For NMR studies, a buffer prepared in D₂O is required. The pH should be chosen to allow for a measurable rate of hydrolysis (e.g., pH 5 acetate buffer).

  • Kinetic Run: In an NMR tube maintained at a constant temperature (e.g., 25°C), mix the acetal stock solution with the acidic buffer to initiate the hydrolysis reaction.

  • Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals. The key signals to monitor are the disappearance of the acetal's characteristic methine proton (the CH between the two oxygens) and the appearance of the phenylacetaldehyde's aldehyde proton (~9.7 ppm).

  • Quantification: Calculate the concentration of the remaining acetal at each time point by integrating the respective NMR signals relative to an internal standard.

  • Analysis: For a first-order reaction, a plot of the natural logarithm of the acetal concentration versus time will yield a straight line. The slope of this line is the negative of the rate constant (-k). The half-life (t₁/₂) can then be calculated using the equation t₁/₂ = 0.693 / k.

Conclusion and Recommendations

The stability of phenylacetaldehyde acetals is a critical parameter for their application, particularly in fragrance and pharmaceutical formulations. The key takeaways are:

  • Alkaline/Neutral Stability: All acetals exhibit excellent stability in basic and neutral media, making them superior to the parent aldehyde in such environments.[2]

  • Acidic Instability: All acetals will hydrolyze under acidic conditions. The rate is highly dependent on structure.

  • Structural Recommendations: For applications requiring maximum stability against acid-catalyzed hydrolysis, cyclic acetals such as phenylacetaldehyde glyceryl acetal (PAGA) are generally preferred over acyclic acetals like PADMA due to their greater structural resilience.

By understanding the mechanistic principles of acetal stability and employing rigorous kinetic analysis, researchers can make informed decisions in selecting or designing the optimal phenylacetaldehyde derivative for their specific application, ensuring product integrity and performance.

References

  • Sharma, G. V. M., et al. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC, NIH. Available at: [Link]

  • Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Available at: [Link]

  • Musgrave, R. (2017, March 13). Cyclic Acetal / Ketal Hydrolysis. YouTube. Available at: [Link]

  • Young, D. C. (1953). Method for stabilizing and purifying phenylacetaldehyde. U.S. Patent No. 2,649,462. Washington, DC: U.S. Patent and Trademark Office.
  • MDPI. (2022). Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process. Foods. Available at: [Link]

  • Dr. Richard Musgrave. (2017). Cyclic Acetal / Ketal Hydrolysis. YouTube. Available at: [Link]

  • Ponhöfer, J., et al. (2023). Stabilization of 5-HMF in highly alkaline electrolytes through acetalization for the selective electrooxidation to FFCA. Green Chemistry. Available at: [Link]

  • Page, M. I. (1970). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Available at: [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Available at: [Link]

  • Stejskal, J., et al. (2006). The stability of polyaniline in strongly alkaline or acidic aqueous media. Polymer Degradation and Stability. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube. Available at: [Link]

  • PubChem. (n.d.). Phenylacetaldehyde diethyl acetal. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of phenylacetaldehyde dimethylacetal. Available at: [Link]

  • ResearchGate. (n.d.). Figure S4. MS spectra of phenylacetaldehyde glycerol acetals. Available at: [Link]

  • Harrison Joseph. (n.d.). Phenylacetaldehyde Glyceryl Acetals. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Handling of (2,2,2-Trimethoxyethyl)benzene: Essential Personal Protective Equipment and Disposal Protocols

For Immediate Use by Laboratory Personnel As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (2,2,2-Trimethoxyethyl)benzene. Given the absence of a...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Personnel

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling (2,2,2-Trimethoxyethyl)benzene. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar compounds, namely Trimethylbenzene isomers and (2-Methoxyethyl)benzene. This approach necessitates a cautious and conservative application of safety protocols. Researchers, scientists, and drug development professionals are advised to treat (2,2,2-Trimethoxyethyl)benzene as having a hazard profile similar to or greater than these analogs.

Understanding the Risks: A Profile Based on Analogs

Due to the lack of specific data for (2,2,2-Trimethoxyethyl)benzene, we will extrapolate from related compounds to anticipate its potential hazards. Aromatic compounds like trimethylbenzene are known to be flammable and can cause irritation to the skin, eyes, and respiratory system.[1][2][3] Some aromatic compounds also carry long-term health risks. (2-Methoxyethyl)benzene is classified as a skin and eye irritant.[4][5] Therefore, it is prudent to assume that (2,2,2-Trimethoxyethyl)benzene is a flammable liquid and an irritant at a minimum.

Assumed Hazard Classification:

Hazard ClassCategoryPrecautionary Statement
Flammable LiquidCategory 3Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][3]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4][5]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)May cause respiratory irritation.[2]
Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling (2,2,2-Trimethoxyethyl)benzene. The following table outlines the minimum required PPE for various laboratory scenarios.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling (Small Quantities, <100 mL) in a Fume Hood Safety glasses with side shieldsNitrile or neoprene glovesStandard laboratory coatNot generally required if work is performed in a certified chemical fume hood.
Handling Larger Quantities (>100 mL) or Operations with Splash Potential Chemical splash goggles and a face shieldNitrile or neoprene gloves (consider double gloving)Chemical-resistant apron over a laboratory coatRecommended if there is any potential for vapor concentrations to exceed exposure limits.
Emergency Spill Response Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Causality Behind PPE Choices:

  • Eye and Face Protection: The assumption of eye irritation necessitates the use of protective eyewear.[2][3][4][5] For larger volumes or tasks with a higher risk of splashing, a face shield provides an additional layer of protection for the entire face.

  • Hand Protection: Given the likelihood of skin irritation, chemically resistant gloves are mandatory.[2][3][4][5] Nitrile and neoprene are generally effective against a range of organic solvents. For prolonged contact or immersion, heavier-duty gloves are recommended.

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities. For larger volumes or in the event of a spill, a chemical-resistant apron or suit is necessary to prevent skin contact and contamination of personal clothing.[1]

  • Respiratory Protection: Handling volatile organic compounds requires adequate ventilation, ideally within a certified chemical fume hood, to minimize inhalation exposure.[1][2] Respiratory protection becomes essential when engineering controls are insufficient or during emergency situations.

Operational Plans: Step-by-Step Protocols

Adherence to standardized procedures for donning, doffing, and disposing of PPE is crucial to prevent cross-contamination and ensure personal safety.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Avoidance) d1 1. Lab Coat/Apron d2 2. Respirator (if required) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Apron/Lab Coat f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Respirator (if used) f3->f4

Caption: PPE Donning and Doffing Sequence.

Step-by-Step PPE Protocols

Donning:

  • Body Protection: Put on your laboratory coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.

  • Respiratory Protection: If the risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety glasses or chemical splash goggles. If a face shield is required, position it over your primary eye protection.

  • Hand Protection: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

  • Body Protection: Remove your apron or lab coat, folding the contaminated side inward.

  • Eye and Face Protection: Remove your face shield and/or goggles.

  • Respiratory Protection: If a respirator was used, remove it and store it properly or dispose of it according to institutional guidelines.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]

Disposal Plan: Managing Contaminated Materials

Proper disposal of (2,2,2-Trimethoxyethyl)benzene and associated contaminated materials is essential to protect personnel and the environment.

Waste Stream Decision Pathway

Waste_Disposal_Pathway start Waste Generated is_liquid Is the waste liquid or solid? start->is_liquid liquid_waste Liquid Waste (2,2,2-Trimethoxyethyl)benzene and solutions is_liquid->liquid_waste Liquid solid_waste Solid Waste Contaminated gloves, paper towels, etc. is_liquid->solid_waste Solid containerize_liquid Collect in a designated, labeled, sealed hazardous waste container for flammable organic solvents. liquid_waste->containerize_liquid containerize_solid Collect in a designated, labeled, sealed hazardous waste container for solid chemical waste. solid_waste->containerize_solid dispose Arrange for pickup by Environmental Health and Safety (EHS). containerize_liquid->dispose containerize_solid->dispose

Caption: Decision pathway for waste disposal.

Step-by-Step Disposal Protocol
  • Liquid Waste:

    • Collect all waste (2,2,2-Trimethoxyethyl)benzene and solutions containing it in a dedicated, properly labeled hazardous waste container.[1]

    • The container must be compatible with organic solvents and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste," "Flammable Organic Liquid," and list the chemical constituents.

    • Store the waste container in a designated satellite accumulation area, away from ignition sources.[2][3]

  • Solid Waste:

    • All disposable items contaminated with (2,2,2-Trimethoxyethyl)benzene, such as gloves, absorbent pads, and weighing papers, must be considered hazardous waste.

    • Collect these materials in a designated, labeled hazardous waste container for solid chemical waste.

    • Ensure the container is kept closed when not in use.

  • Spill Cleanup:

    • In the event of a small spill, use an absorbent material like vermiculite or a commercial spill kit to contain the liquid.[1]

    • Collect the absorbed material and place it in a sealed container for disposal as hazardous solid waste.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Final Disposal:

    • Do not dispose of any (2,2,2-Trimethoxyethyl)benzene or contaminated materials down the drain or in the regular trash.

    • Follow your institution's procedures for the pickup and disposal of hazardous waste by EHS.

By adhering to these stringent PPE and disposal protocols, you can significantly mitigate the risks associated with handling (2,2,2-Trimethoxyethyl)benzene, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • New Jersey Department of Health and Senior Services. (2003). Hazardous Substance Fact Sheet: Trimethyl Benzene (mixed isomers). Retrieved from [Link]

  • Carl ROTH. (2016). Safety Data Sheet: 1,2,4-Trimethylbenzene. Retrieved from [Link]

Sources

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